molecular formula C33H40N6O8 B13859906 Dota-adibo

Dota-adibo

Cat. No.: B13859906
M. Wt: 648.7 g/mol
InChI Key: DYDBUHMJHIBNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dota-adibo is a useful research compound. Its molecular formula is C33H40N6O8 and its molecular weight is 648.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H40N6O8

Molecular Weight

648.7 g/mol

IUPAC Name

2-[4-[2-[[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C33H40N6O8/c40-29(34-19-30(41)39-20-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)39)21-35-11-13-36(22-31(42)43)15-17-38(24-33(46)47)18-16-37(14-12-35)23-32(44)45/h1-8H,11-24H2,(H,34,40)(H,42,43)(H,44,45)(H,46,47)

InChI Key

DYDBUHMJHIBNTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

DOTA-ADIBO Bifunctional Chelator: A Technical Guide for Advanced Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Chelation and Bioorthogonal Chemistry

In the rapidly evolving landscape of targeted radiopharmaceuticals, the ability to precisely and stably link a radionuclide to a targeting vector is paramount. Bifunctional chelators (BFCs) are the linchpins of this technology, providing a bridge between the diagnostic or therapeutic radioisotope and the biomolecule that guides it to its target.[1] This guide delves into the specifics of a particularly elegant and powerful BFC, DOTA-ADIBO, which marries the robust coordination chemistry of DOTA with the versatility of copper-free click chemistry.

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is a cornerstone of radiometal chelation, renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, including therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) and diagnostic isotopes such as Gallium-68 (⁶⁸Ga).[2] Its rigid, pre-organized structure contributes to the kinetic inertness and thermodynamic stability of its metal complexes, which is critical for minimizing the in vivo release of the radionuclide and subsequent off-target toxicity.[3][4]

Complementing the chelation prowess of DOTA is the azadibenzocyclooctyne (ADIBO) moiety, a key player in the field of bioorthogonal chemistry. ADIBO facilitates Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click reaction that allows for the covalent ligation of the chelator to an azide-modified biomolecule with high efficiency and specificity under mild, physiological conditions.[5] This bioorthogonality is crucial when working with sensitive biomolecules like antibodies and peptides, as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[6]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound bifunctional chelator, from its fundamental principles to detailed experimental protocols and strategic considerations for its application in the development of next-generation radiopharmaceuticals.

Core Principles: A Duality of Function

The utility of this compound stems from the distinct yet complementary functions of its two key components. Understanding the causality behind the selection of this BFC requires a deep appreciation for the underlying chemistry of both chelation and bioconjugation.

The DOTA Cage: Ensuring Radiometal Stability

The primary role of the DOTA moiety is to securely sequester a radiometal ion. The choice of a chelator is a critical determinant of the in vivo performance of a radiopharmaceutical. A suboptimal chelator can lead to the dissociation of the radiometal, resulting in accumulation in non-target tissues like the liver and bone, thereby increasing toxicity and compromising imaging quality.[7]

DOTA's excellence as a chelator for many medically relevant radionuclides is attributed to:

  • High Thermodynamic Stability: The macrocyclic effect and the presence of four carboxylate arms result in a high affinity for trivalent metal ions.

  • Kinetic Inertness: The pre-organized structure of the DOTA cage leads to slow complexation and dissociation rates, which is vital for preventing trans-chelation by endogenous metal-binding proteins in the body.[8]

However, the very stability of the DOTA cage necessitates specific conditions for radiolabeling. The incorporation of a metal ion into the rigid macrocycle is often kinetically slow at room temperature, requiring heating to achieve efficient radiolabeling.[9] This is a crucial experimental consideration that will be addressed in the protocols section.

The ADIBO Handle: Precision Bioconjugation via SPAAC

The ADIBO group provides a bioorthogonal "handle" for attaching the DOTA chelator to a biomolecule of interest. This is achieved through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

dot

DOTA_ADIBO_Workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_application Application A 1. Azide Modification of Targeting Biomolecule B 2. SPAAC Conjugation of this compound A->B Click Chemistry C 3. Purification of DOTA-Bioconjugate B->C e.g., SEC, Dialysis D 4. Radiolabeling with Radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) C->D Chelation E 5. Quality Control of Radiolabeled Conjugate D->E e.g., HPLC, TLC F 6. In vitro & In vivo Evaluation E->F Imaging/Therapy

Caption: General workflow for developing a this compound based radiopharmaceutical.

Protocol 1: Bioconjugation of this compound to an Azide-Modified Antibody

This protocol describes the conjugation of this compound to an antibody that has been previously functionalized with azide groups.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound, dissolved in an organic solvent like DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette with an appropriate molecular weight cutoff).

Procedure:

  • Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.

  • This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody. [3] * Incubate the reaction mixture overnight at 4°C with gentle mixing. [3]The reaction can also be performed at room temperature for a shorter duration (e.g., 2-4 hours), but this may require optimization.

  • Purification:

    • Remove the unreacted this compound and organic solvent by SEC or dialysis.

    • For SEC, use a column pre-equilibrated with PBS. Collect fractions and monitor the protein elution profile at 280 nm.

    • For dialysis, use a cassette with a molecular weight cutoff that is appropriate for the antibody (e.g., 10 kDa) and dialyze against a large volume of PBS with several buffer changes.

  • Characterization:

    • Determine the chelator-to-antibody ratio (CAR) using MALDI-TOF mass spectrometry.

    • Assess the immunoreactivity of the DOTA-antibody conjugate using an ELISA or flow cytometry-based binding assay to ensure that the conjugation process has not compromised the antibody's binding affinity. [10][11] Causality Behind Choices:

  • Molar Excess of this compound: A molar excess is used to drive the reaction to completion and achieve a sufficient number of chelators per antibody for effective imaging or therapy. However, an excessive ratio can lead to antibody aggregation or reduced immunoreactivity.

  • Overnight Incubation at 4°C: This provides sufficient time for the SPAAC reaction to proceed to a high yield while minimizing potential degradation of the antibody that might occur at higher temperatures. [3]* Purification: This step is critical to remove unconjugated chelator, which could compete for the radiometal during the labeling step and lead to the formation of low molecular weight radioactive impurities that would be rapidly cleared from the body.

Protocol 2: Radiolabeling of DOTA-Bioconjugate with Lutetium-177 (¹⁷⁷Lu)

This protocol outlines the radiolabeling of a DOTA-conjugated biomolecule with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

  • DOTA-conjugated biomolecule (e.g., antibody or peptide).

  • ¹⁷⁷LuCl₃ in 0.04 M HCl. [12]* Sodium acetate buffer (0.1 M, pH 4.5). [12]* L-methionine solution (30 mg/mL). [12]* Heating block or water bath set to 95°C. [12]* Quality control system (e.g., radio-HPLC or iTLC).

Procedure:

  • Reaction Mixture Preparation:

    • In a sterile, low-binding microcentrifuge tube, combine the DOTA-conjugated biomolecule (e.g., 30 µg) with 160 µL of sodium acetate buffer and 10 µL of L-methionine solution. [12] * Add the desired amount of ¹⁷⁷LuCl₃ (e.g., ~2 mCi). [12]2. Radiolabeling Reaction:

    • Incubate the reaction mixture at 95°C for 15 minutes. [12]The optimal time and temperature may vary depending on the specific DOTA-conjugate and should be optimized. [9]3. Quenching (Optional but Recommended):

    • After incubation, add a small volume of a DTPA or EDTA solution (e.g., 50 mM, pH 5) to chelate any remaining free ¹⁷⁷Lu.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-HPLC or instant thin-layer chromatography (iTLC). The RCP should typically be >95%.

    • For radio-HPLC, a size-exclusion column can be used to separate the high molecular weight radiolabeled biomolecule from any low molecular weight impurities.

Causality Behind Choices:

  • pH 4.5: The kinetics of ¹⁷⁷Lu incorporation into DOTA are optimal at a slightly acidic pH. At higher pH values, the formation of lutetium hydroxides can compete with the chelation reaction. [9]* 95°C Incubation: Heating is necessary to overcome the kinetic barrier for ¹⁷⁷Lu incorporation into the rigid DOTA macrocycle. [12]* L-methionine: This acts as a radioprotectant (antioxidant) to prevent radiolysis of the biomolecule, which can be caused by the high localized radiation dose from the radionuclide. [12]

Protocol 3: Radiolabeling of DOTA-Bioconjugate with Gallium-68 (⁶⁸Ga)

This protocol describes the radiolabeling of a DOTA-conjugated peptide with the PET imaging isotope ⁶⁸Ga.

Materials:

  • DOTA-conjugated peptide.

  • ⁶⁸Ge/⁶⁸Ga generator.

  • Cation-exchange cartridge (e.g., SCX).

  • 5 M NaCl solution containing a small amount of 5.5 M HCl. [13]* Ammonium acetate buffer (1 M, pH 4.5). [13]* Heating block set to 90°C. [13]* Quality control system (e.g., radio-HPLC or iTLC).

Procedure:

  • ⁶⁸Ga Elution and Concentration:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

    • Trap the eluted ⁶⁸Ga³⁺ on a cation-exchange cartridge.

    • Elute the concentrated ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of the 5 M NaCl/HCl solution. [13]2. Radiolabeling Reaction:

    • In a reaction vial, combine the DOTA-conjugated peptide (e.g., 40 µg) with the ammonium acetate buffer. [13] * Slowly add the concentrated ⁶⁸Ga eluate to the peptide solution. The final pH of the reaction mixture should be between 3.5 and 4.5. [13][14] * Incubate the reaction mixture at 90°C for 7 minutes. [13]3. Quality Control:

    • Determine the radiochemical purity using radio-HPLC or iTLC. An RCP of >99% is often achievable with this method. [13] Causality Behind Choices:

  • Eluate Concentration: This step increases the concentration of ⁶⁸Ga, which improves the labeling efficiency and allows for the use of smaller reaction volumes. The NaCl-based elution method is advantageous as it avoids the use of organic solvents. [13][15]* pH 3.5-4.5: Similar to ¹⁷⁷Lu, the optimal pH for ⁶⁸Ga labeling of DOTA is in the acidic range to prevent the formation of gallium hydroxides. [14]* 90°C for 7 minutes: Due to the short half-life of ⁶⁸Ga (68 minutes), a rapid and efficient labeling procedure is essential. Heating accelerates the reaction kinetics to achieve high incorporation within a short timeframe. [13]

Applications in Radiopharmaceutical Development

The unique combination of stable chelation and bioorthogonal conjugation makes this compound a powerful tool for a variety of applications in nuclear medicine, particularly in the realm of pre-targeted imaging and therapy.

Pre-targeted Radioimmunotherapy (PRIT)

PRIT is a multi-step strategy designed to improve the therapeutic index of radioimmunotherapy. [16]Instead of directly administering a radiolabeled antibody, which can have a long circulation time and lead to high radiation doses to healthy tissues, PRIT separates the antibody targeting from the delivery of the radionuclide. [17] dot

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearing (Optional) cluster_step3 Step 3: Radionuclide Delivery A Administer Azide-Modified Antibody B Antibody Accumulates at Tumor Site A->B Long circulation time C Administer Clearing Agent to Remove Circulating Antibody B->C D Administer Radiolabeled This compound B->D If no clearing agent C->D E SPAAC Reaction Occurs at Tumor Site D->E Bioorthogonal Ligation F Unbound this compound Rapidly Cleared E->F Selective Retention

Caption: Workflow for pre-targeted radioimmunotherapy using this compound.

In this approach, an azide-modified antibody is first administered and allowed to accumulate at the tumor site. After a sufficient period for tumor localization and clearance of the antibody from the circulation, a small, rapidly clearing this compound molecule, radiolabeled with a therapeutic isotope, is injected. The ADIBO moiety then "clicks" with the azide groups on the tumor-bound antibodies, delivering the radiotherapeutic payload directly to the target. This strategy significantly reduces the radiation dose to non-target tissues, as the small, unbound radiolabeled this compound is quickly excreted.

Data Summary and Comparison

The choice of a bifunctional chelator can significantly impact the performance of a radiopharmaceutical. Below is a table summarizing key parameters for DOTA and a comparison with another commonly used chelator, NODAGA, for ⁶⁴Cu labeling.

Parameter⁶⁴Cu-DOTA-mAb⁶⁴Cu-NODAGA-mAbReference
Chelator/Antibody Ratio 2-32-3[7]
Radiochemical Yield 59-71%59-71%[7]
Tumor Uptake (24h, %ID/g) 13.44 ± 1.2113.24 ± 4.86[7]
Liver Uptake (24h, %ID/g) HigherLower[7]
In Vivo Stability GoodExcellent[7]

Data from a comparative study using an anti-EpCAM antibody in a prostate cancer model. [7] This data highlights that while both chelators can be effective, NODAGA shows advantages in terms of lower liver accumulation, suggesting better in vivo stability of the ⁶⁴Cu complex. [7]Such comparisons are crucial for selecting the optimal chelator for a given radionuclide and application.

Troubleshooting and Considerations

  • Low Conjugation Efficiency: This can be due to insufficient molar excess of this compound, inactive reagents, or issues with the azide modification of the biomolecule. It is advisable to verify the presence of azide groups before proceeding with the SPAAC reaction.

  • Poor Radiochemical Purity: This may result from suboptimal labeling conditions (pH, temperature), the presence of competing metal ion contaminants, or radiolysis. The use of high-purity reagents and the addition of radioprotectants can mitigate these issues. [9][12]* Reduced Immunoreactivity: Over-conjugation of the biomolecule can lead to a loss of binding affinity. It is essential to carefully control the chelator-to-biomolecule ratio and to perform functional assays after conjugation. * In Vivo Instability: While DOTA forms very stable complexes, the in vivo stability can be influenced by the specific radionuclide and the overall structure of the radiopharmaceutical. It is crucial to evaluate the in vivo stability of any new construct. [8]

Conclusion

The this compound bifunctional chelator represents a significant advancement in the design of targeted radiopharmaceuticals. By combining the well-established and robust chelation properties of DOTA with the precision and biocompatibility of copper-free click chemistry, it offers a versatile and powerful platform for the development of novel imaging agents and therapeutics. The ability to perform the bioconjugation under mild, bioorthogonal conditions preserves the function of sensitive biomolecules, while the stable chelation of DOTA ensures the safe and effective delivery of the radionuclide to the target site. As the field of nuclear medicine continues to move towards more personalized and targeted approaches, tools like this compound will be instrumental in translating promising research into clinically impactful radiopharmaceuticals.

References

  • Sosabowski, J. K., & Mather, S. J. (2006). Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. Nature Protocols, 1(2), 972–976. Retrieved from [Link]

  • Breeman, W. A. P., de Jong, M., de Blois, E., Bernard, B. F., Konijnenberg, M., & Krenning, E. P. (2005). Radiolabelling DOTA-peptides with 68Ga. European Journal of Nuclear Medicine and Molecular Imaging, 32(4), 478–485. Retrieved from [Link]

  • SciGine. (2020, September 22). Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods [Video]. YouTube. Retrieved from [Link]

  • nanoComposix. (2017, January 17). Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles [Video]. YouTube. Retrieved from [Link]

  • Govindan, S. V., Griffiths, G. L., Hansen, H. J., Horak, I. D., & Goldenberg, D. M. (2006). Method for preparing dota-antibody conjugates. Google Patents.
  • A flow chart depicting the steps of pre-targeting in radioimmunotherapies. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Di Pierro, D., et al. (2017). Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis. Contrast Media & Molecular Imaging. Retrieved from [Link]

  • Reaction kinetics of azido-functionalized peptides to ADIBO-modified... [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Otaibi, B., et al. (2024). Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer. Molecules. Retrieved from [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. Retrieved from [Link]

  • Velikyan, I. (2014). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols, 9(1), 1–11. Retrieved from [Link]

  • Talahatu, N., et al. (2022). Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64 Cu-Labelling of Immunoconjugates. Molecules. Retrieved from [Link]

  • DeNardo, S. J., DeNardo, G. L., & Peng, J. S. (1989). Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. American Journal of Physiologic Imaging, 4(1), 39–44. Retrieved from [Link]

  • Tsoni, V., & Xavier, C. (2022). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry. Retrieved from [Link]

  • Adlhart, C., et al. (2013). ADIBO-Based “Click” Chemistry for Diagnostic Peptide Micro-Array Fabrication: Physicochemical and Assay Characteristics. Sensors. Retrieved from [Link]

  • Talahatu, N., et al. (2022). Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the Cu-Labelling of Immunoconjugates. ResearchGate. Retrieved from [Link]

  • Ilan, E., et al. (2020). In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy. Journal of Nuclear Medicine. Retrieved from [Link]

  • Lewis, M. R., et al. (2001). An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA. Bioconjugate Chemistry. Retrieved from [Link]

  • Ferreira, C. L., et al. (2012). Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint. Bioconjugate Chemistry. Retrieved from [Link]

  • Mueller, D., et al. (2012). Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity. Bioconjugate Chemistry. Retrieved from [Link]

  • Finn, M. G., et al. (2012). Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification. Langmuir. Retrieved from [Link]

  • Orcutt, K. D., et al. (2011). Pretargeting: A Path Forward for Radioimmunotherapy. Molecular Imaging and Biology. Retrieved from [Link]

  • Di Pierro, D., et al. (2017). Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis. ResearchGate. Retrieved from [Link]

  • Chattopadhyay, S., et al. (1997). Labelling, quality control and clinical evaluation of monoclonal antibodies for scintigraphy. IAEA-TECDOC-948. Retrieved from [Link]

  • In vivo radio-stability and ex vivo bio-distribution studies. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Cooper, M. S., et al. (2012). Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. Nuclear Medicine and Biology. Retrieved from [Link]

  • Pimm, M. V., et al. (1991). Quality control test for immunoreactivity of radiolabeled antibody. Journal of Immunological Methods. Retrieved from [Link]

  • Robertson, A. K. H., et al. (2021). Production, purification, and radiolabeling of the 203Pb/212Pb theranostic pair. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

  • Saki, M., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Pharmaceuticals. Retrieved from [Link]

  • Schematic diagram of pretargeting approach. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Retrieved from [Link]

  • Breeman, W. A. P., et al. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides with 90Y, 111In, 177Lu, and 68Ga for Peptide-Receptor Scintigraphy and Peptide-Receptor Radionuclide Therapy in Preclinical and Clinical Applications. University of New Mexico Health Sciences Center. Retrieved from [Link]

  • van de Watering, F. C. J., et al. (2014). Pretargeted imaging and radioimmunotherapy of cancer using antibodies and bioorthogonal chemistry. Frontiers in Medicine. Retrieved from [Link]

  • Gourni, E., et al. (2020). Automated Synthesis of 68Ga-Labeled DOTA-MGS8 and Preclinical Characterization of Cholecystokinin-2 Receptor Targeting. Molecules. Retrieved from [Link]

  • In vivo PET imaging: Biodistribution of radiolabeled ch14.18/CHO. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Breeman, W. A. P., et al. (2003). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]

  • Morcillo, M. Á., et al. (2024). Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. Molecules. Retrieved from [Link]

  • Zhang, H., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. Retrieved from [Link]

  • Azhdarinia, A., et al. (2015). Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates. Nuclear Medicine and Biology. Retrieved from [Link]

  • European Medicines Agency. (1994). Production and quality control of monoclonal antibodies. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of novel DOTA-/AAZTA-based bifunctional chelators: Solution thermodynamics, peptidomimetic conjugation, and radiopharmaceutical evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2026). Boosting Radioimmunotherapy by Functionalized Self-Assembled EGCG Nanoparticles Enhances Antitumor Effect for FLASH-RT. International Journal of Nanomedicine. Retrieved from [Link]

  • Vignal, N., et al. (2025). Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment. Journal of Visualized Experiments. Retrieved from [Link]

  • Medical Physics & Radiopharmacy Insights. (2025, December 17). Actinium-225 Radiolabeling Tutorial | Ac-225 DOTATATE & PSMA Peptide Labeling Step-by-Step Guide [Video]. YouTube. Retrieved from [Link]

  • Nakashima, K., et al. (2021). Development of a novel radiotheranostic platform with a DOTA-based trifunctional chelating agent. Chemical Communications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Radiolabeling DOTA-ADIBO for Pre-Targeted PET

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocols for radiolabeling DOTA-ADIBO (also known as DOTA-DBCO) with Gallium-68 (


)  and Copper-64 (

)
. It is designed for radiochemists and drug developers focusing on pre-targeted PET imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction & Scientific Rationale

The Pre-Targeting Paradigm

Standard radioimmunotherapy and immuno-PET suffer from a pharmacokinetic mismatch: antibodies require days to accumulate in tumors and clear from the blood, while short-lived isotopes (like


) decay too quickly.

Pre-targeting decouples the targeting vector from the radioactivity:

  • Step 1: A non-radioactive Antibody-Azide conjugate is injected and allowed to accumulate/clear (24–72 hours).

  • Step 2: A small-molecule radioligand (This compound-Isotope ) is injected.

  • In Vivo Click: The radioligand rapidly diffuses into the tumor, "clicks" with the antibody via SPAAC, and unbound ligand clears renally within minutes.

The Chemical Challenge: DOTA vs. ADIBO
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): The gold standard chelator for

    
     and 
    
    
    
    . It requires thermal energy (
    
    
    ) and acidic pH to efficiently encapsulate
    
    
    .
  • ADIBO (Azadibenzocyclooctyne / DBCO): Contains a strained cyclooctyne ring. While thermally robust compared to Trans-Cyclooctene (TCO), it can degrade or isomerize under prolonged exposure to high heat and low pH.

  • The Solution: The protocols below are optimized to balance chelation efficiency (high yield) with bioorthogonal integrity (preserving the click moiety).

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor: DOTA-PEG

    
    -ADIBO (or similar derivative).
    
  • Isotopes:

    • 
      : Eluted from 
      
      
      
      generator (e.g., ITG, Eckert & Ziegler) in 0.05–0.1 M HCl.[1]
    • 
      : Produced via cyclotron (
      
      
      
      ), supplied as
      
      
      in 0.1 M HCl.
  • Buffers:

    • 2.5 M Sodium Acetate (pH 9.0) for

      
       pH adjustment.[1][2][3][4]
      
    • 0.1 M Ammonium Acetate (pH 5.[5]5) for

      
      .[5][6]
      
  • Purification: C18 Light Sep-Pak cartridges (Waters).

Protocol A: Gallium-68 Radiolabeling

High-temperature kinetics are required for DOTA, but time must be minimized to protect the ADIBO ring.

  • Elution: Elute

    
     from the generator. Fractionate to collect the highest activity peak (typically 1.0–1.5 mL).
    
  • Buffering: Add 2.5 M Sodium Acetate to the eluate to adjust pH to 4.0–4.5 .

    • Expert Insight: Do not exceed pH 5.0, as colloidal gallium (

      
      ) will form. Below pH 3.5, complexation yield drops.
      
  • Reaction: Add 20–50 µg (approx. 20–50 nmol) of This compound .

  • Incubation: Heat at 90°C for 10 minutes .

    • Critical Control: Do not boil (

      
      ). 10 minutes is sufficient for >95% DOTA incorporation. Prolonged heating risks ADIBO degradation.
      
  • Purification (C18 Sep-Pak):

    • Pre-condition Sep-Pak with Ethanol (5 mL) and Water (10 mL).

    • Pass reaction mixture through the cartridge.[7][8] (Free

      
       and colloids pass through; Product is trapped).
      
    • Wash with 5 mL Water.

    • Elute product with 0.5 mL Ethanol .

  • Formulation: Dilute the ethanol eluate with 4.5 mL PBS or Saline to bring ethanol concentration <10%.

Protocol B: Copper-64 Radiolabeling

Copper-64 has faster kinetics with DOTA and allows for milder conditions, preserving the ADIBO moiety perfectly.

  • Preparation: Dilute

    
     solution with 0.1 M Ammonium Acetate (pH 5.5) .
    
  • Reaction: Add 10–20 µg of This compound .

  • Incubation: Incubate at 40–50°C for 30 minutes .

    • Note: Labeling can occur at room temperature, but mild heating ensures quantitative yields (>98%) and thermodynamic stability.[1]

  • Quenching (Optional): Add 1 mM DTPA to scavenge any non-specifically bound copper (rarely needed if yield >98%).

  • Purification: C18 Sep-Pak method (identical to Protocol A) or HPLC if high specific activity is critical.

Data Summary & Comparison

ParameterGallium-68 (

)
Copper-64 (

)
Half-life 68 minutes12.7 hours
Coordination Geometry Octahedral (N

O

)
Distorted Octahedral
Reaction pH 4.0 -- 4.5 (Sodium Acetate)5.5 (Ammonium Acetate)
Temperature 90°C (Critical for DOTA)37--50°C (Mild)
Reaction Time 10 -- 15 mins30 -- 60 mins
ADIBO Risk Moderate (Heat sensitivity)Low (Mild conditions)
Imaging Window 1 -- 2 hours post-injection1 -- 24 hours post-injection

Quality Control & Self-Validation

To ensure the system is "self-validating," you must prove two things:

  • Radiochemical Purity (RCP): Is the metal stuck to the DOTA?

  • Functional Purity (Click-Check): Is the ADIBO still able to click?

QC 1: Radiochemical Purity (iTLC)
  • Stationary Phase: iTLC-SG strips.

  • Mobile Phase: 0.1 M Citrate Buffer (pH 5) or 1:1 Ammonium Acetate:Methanol.

  • Interpretation:

    • Rf 0.0: Colloidal

      
       / 
      
      
      
      .
    • Rf 0.9–1.0: Free Metal (Citrate complex).

    • Rf 0.1–0.3: Radiolabeled this compound (Stays near origin in citrate, migrates in MeOH mixes depending on hydrophobicity). Validate Rf with your specific ligand.

QC 2: The "Click-Check" (Functional Integrity)

This is the most critical step often skipped in standard protocols.

  • Method: Take a small aliquot of the purified radiotracer.

  • Action: Add 2 equivalents of a non-radioactive Azide-Fluorophore (e.g., Azide-Cy5) or a simple Benzyl-Azide.

  • Incubate: Room temp for 5 mins.

  • Analysis: Run Radio-HPLC.

  • Result: You should see a mass shift (retention time shift) of the radioactive peak.

    • No Shift? The ADIBO ring degraded during labeling. The batch is useless for pre-targeting.

    • Shift? The ADIBO is active.[9] Proceed to injection.

Visual Workflows

Workflow Diagram

RadiolabelingWorkflow cluster_sources Isotope Source Ga 68Ge/68Ga Generator (0.1 M HCl) Buffer Buffer Adjustment Ga: NaOAc (pH 4) Cu: NH4OAc (pH 5.5) Ga->Buffer Cu Cyclotron Target (64CuCl2) Cu->Buffer Reaction Chelation Reaction Add this compound Buffer->Reaction Conditions Incubation Ga: 90°C, 10 min Cu: 50°C, 30 min Reaction->Conditions Purification C18 Sep-Pak Traps Product Elute w/ EtOH Conditions->Purification QC QC Validation 1. iTLC (Metal Purity) 2. Click-Check (ADIBO Purity) Purification->QC

Caption: Comparative workflow for Ga-68 and Cu-64 radiolabeling, highlighting the critical temperature differences and dual-step QC.

Pre-Targeting Mechanism

PreTargeting Ab Step 1: Antibody-Azide Injection (t=0) Tumor Tumor Accumulation (24-48 hours) Ab->Tumor Slow Accumulation Click In Vivo Click (SPAAC) Covalent Bond Formation Tumor->Click Azide localized on cell surface Ligand Step 2: this compound-68Ga/64Cu Injection (t=24h) Ligand->Click Rapid Diffusion Clearance Renal Clearance of Unbound Ligand Ligand->Clearance Excess clears quickly Image PET Imaging High Contrast / Low Background Click->Image

Caption: The Pre-targeting mechanism. The separation of the antibody and isotope injection steps maximizes tumor-to-background ratios.

References

  • ACR–ACNM–SNMMI Practice Parameter for the Performance of Gallium-68 and Copper-64 DOTATATE PET/CT Imaging . American College of Radiology.[10] [Link]

  • Head-to-Head Comparison of 64Cu-DOTATATE and 68Ga-DOTATOC PET/CT . Journal of Nuclear Medicine, 2017. [Link]

  • Good practices for 68Ga radiopharmaceutical production . EJNMMI Radiopharmacy and Chemistry, 2022. [Link]

  • Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga . Nature Protocols, 2012. [Link]

  • Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers . Molecules, 2020.[10] [Link]

Sources

synthesis of DOTA-ADIBO immunoconjugates for PET imaging

Advanced Synthesis of DOTA-ADIBO Immunoconjugates for -PET Imaging

Methodology: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Executive Summary & Scientific Rationale

This application note details the synthesis of This compound (DBCO) immunoconjugates, a class of radiopharmaceuticals utilized in Positron Emission Tomography (PET). The protocol leverages Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a bioorthogonal "click" chemistry that eliminates the need for cytotoxic copper catalysts (Cu(I)) required in traditional click reactions.[1]

Why this approach? Traditional direct radiolabeling of antibodies with DOTA often requires heating (40–90°C) to achieve stable chelation with radiometals like


The "Click-after-Labeling" strategy described here decouples the radiolabeling step from the antibody conjugation:

  • High-Temperature Chelation: The small molecule (DOTA-Azide) is radiolabeled at optimal high temperatures.

  • Room-Temperature Conjugation: The "hot" DOTA-Azide is clicked to the ADIBO-functionalized antibody under mild physiological conditions, preserving mAb integrity.

Chemical Mechanism & Workflow

The synthesis relies on the reaction between an Azadibenzocyclooctyne (ADIBO/DBCO) moiety attached to the antibody and an Azide (


)2
Experimental Workflow Diagram

SPAAC_WorkflowmAbNative mAb(Lysine residues)mAb_DBCOmAb-DBCO(Functionalized)mAb->mAb_DBCO ConjugationpH 8.5, RTDBCODBCO-NHS EsterDBCO->mAb_DBCOFinal64Cu-DOTA-DBCO-mAb(PET Tracer)mAb_DBCO->Final SPAAC ClickpH 7.4, RT, 30 minDOTADOTA-AzideHot_DOTA64Cu-DOTA-Azide(Radiolabeled)DOTA->Hot_DOTA ChelationpH 5.5, 40-80°CCu6464Cu-Chloride(Radiometal)Cu64->Hot_DOTAHot_DOTA->Final

Figure 1: Convergent synthesis strategy decoupling harsh radiolabeling conditions from sensitive antibody handling.

Detailed Experimental Protocols

Phase A: Antibody Functionalization (mAb-DBCO)

This step attaches the ADIBO/DBCO "anchor" to the antibody via Lysine-NHS ester chemistry.

Reagents:

  • Monoclonal Antibody (1–5 mg/mL in PBS, free of BSA/Gelatin).

  • DBCO-PEG4-NHS Ester (mw ~650 Da). Note: The PEG spacer improves solubility and reduces aggregation.

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.5.
    
  • Purification: PD-10 Desalting Columns (Sephadex G-25) or Zeba Spin Columns (7K MWCO).

Protocol:

  • Buffer Exchange: If the mAb is in Tris or unbuffered saline, perform a buffer exchange into 0.1 M

    
     (pH 8.5) .
    
    • Expert Insight: NHS esters react most efficiently with primary amines at pH 8.2–8.5. At pH < 7.5, hydrolysis competes significantly with conjugation.

  • Reagent Preparation: Dissolve DBCO-PEG4-NHS in anhydrous DMSO to a concentration of 10 mM. Prepare immediately before use; NHS esters hydrolyze rapidly in moisture.[1]

  • Conjugation: Add the DBCO-NHS solution to the mAb solution.

    • Stoichiometry: Use a 10 to 20-fold molar excess of DBCO over mAb.

    • Target: Aim for a Drug-to-Antibody Ratio (DAR) of 2–4.

    • Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent mAb precipitation.

  • Incubation: Incubate for 1 hour at Room Temperature (20–25°C) with gentle rotation.

  • Purification: Apply reaction mixture to a pre-equilibrated PD-10 column (PBS mobile phase). Collect the high molecular weight protein fraction (typically elution volume 2.5–4.5 mL).

  • QC Check: Measure concentration via UV-Vis (A280). Verify DBCO attachment by monitoring absorbance at 309 nm (DBCO molar extinction coefficient

    
    ).
    
Phase B: Radiolabeling of DOTA-Azide

This step creates the radioactive "warhead" (

Reagents:

  • DOTA-Azide (or DOTA-PEG-Azide).

  • 
      (in 0.1 M HCl).
    
  • Labeling Buffer: 0.1 M Ammonium Acetate (

    
    ), pH 5.5.
    

Protocol:

  • pH Adjustment: Dilute

    
     into 
    
    
    buffer (pH 5.5). Verify pH is between 5.0–6.0 using narrow-range pH strips.
  • Reaction: Add DOTA-Azide (10–50 nmol).

  • Incubation: Heat at 40–80°C for 30–60 minutes .

    • Expert Insight: Unlike antibodies, the small molecule DOTA-Azide is heat-stable. Higher temperatures drive the chelation kinetics to near-completion (>95%), which is critical for specific activity.

  • QC (Radio-TLC): Spot 1

    
    L on an iTLC-SG strip. Develop in 0.1 M Citrate Buffer (pH 5)  or 50 mM EDTA .
    
    • Result: Free

      
       migrates to the solvent front (
      
      
      );
      
      
      -DOTA-Azide remains at the origin (
      
      
      ).
    • Requirement: Radiochemical purity (RCP) > 95% before proceeding.[3][4][5]

Phase C: SPAAC "Click" Conjugation

Coupling the radiolabeled chelate to the antibody.

Protocol:

  • Mixing: Add the purified

    
    -DOTA-Azide (from Phase B) directly to the mAb-DBCO solution (from Phase A).
    
    • Stoichiometry: Ensure the mAb-DBCO is in molar excess relative to the DOTA-Azide to ensure all radioactivity is captured.

  • Incubation: React at Room Temperature for 30–60 minutes . No catalyst is needed.[1][2][6][7]

  • Final Purification: Pass the mixture through a fresh PD-10 or Zeba Spin column (PBS equilibrated) to remove any unreacted

    
    -DOTA-Azide.
    
  • Final Formulation: Sterile filter (0.22

    
    m) into a sterile vial.
    

Quality Control & Data Analysis

Quantitative Summary Table
ParameterTarget SpecificationMethod of Verification
Radiochemical Purity (RCP) > 95%iTLC (Citrate/EDTA) & Radio-HPLC
Specific Activity 10–100 GBq/

mol
Calculated from decay-corrected yield
Drug-to-Antibody Ratio (DAR) 2.0 – 4.0 DBCO/mAbMALDI-TOF MS or UV-Vis (

)
Aggregates < 5%SEC-HPLC (UV @ 280nm)
Immunoreactivity > 70%Lindmo Assay (Antigen excess)
Troubleshooting Decision Tree

QC_TroubleshootingStartQC Check: Final ProductRCP_CheckIs RCP > 95%?Start->RCP_CheckAgg_CheckAggregates < 5%?RCP_Check->Agg_CheckYesFail_RCPFail: Free 64Cu detectedRCP_Check->Fail_RCPNoSuccessRelease BatchAgg_Check->SuccessYesFail_AggFail: High AggregationAgg_Check->Fail_AggNoAction_RCPAction: Re-purify (PD-10)Check Click StoichiometryFail_RCP->Action_RCPAction_AggAction: Reduce DMSO in Step AUse PEGylated LinkersFail_Agg->Action_Agg

Figure 2: Logic flow for quality assurance of the final immunoconjugate.

References

  • Zeng, D., et al. (2012).

    
     Core-Labeled Nanoparticles with High Specific Activity via Metal-Free Click Chemistry.[1][8] ACS Nano, 6(6), 5209–5219.[1][8] 
    
  • Huynh, T. T., et al. (2022). A comparison of

    
    -labeled bi-terminally PEGylated A20FMDV2 peptides targeting integrin 
    
    
    . Oncotarget, 13, 388–398.
  • Lumiprobe Corporation. Protocol: DBCO-NHS ester antibody conjugation.

  • Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition.[1] Chemical Communications, 46, 97–99.

  • Holland, J. P., et al. (2010). Standardized methods for the production of high specific activity zirconium-89. Nuclear Medicine and Biology, 36(7), 729–739.

Application Note: Optimized SPAAC Reaction Conditions for DOTA-ADIBO Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise conditions required for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DOTA-ADIBO. It addresses the critical intersection of "click" chemistry and radiopharmaceutical development.

Introduction & Mechanistic Rationale

The conjugation of the DOTA chelator to biomolecules (antibodies, peptides, nanoparticles) is a cornerstone of nuclear medicine, enabling labeling with radiometals like


Ga, 

Lu, and

Cu
.

Traditional amine-reactive chemistries (e.g., NHS-esters) often suffer from hydrolysis competition and lack site-specificity. This compound (Azadibenzocyclooctyne) leverages SPAAC—a bioorthogonal, copper-free "click" reaction—to overcome these limitations. The strained cyclooctyne ring of ADIBO possesses high potential energy, driving a rapid, specific reaction with azides to form a stable triazole linkage without the need for cytotoxic copper catalysts.[1]

Key Advantages of this compound SPAAC
  • Bioorthogonality: No interference with native biochemical functional groups (amines, thiols).

  • Kinetics: Second-order rate constants (

    
    ) typically range from 0.3 to 1.0 M
    
    
    
    s
    
    
    , significantly faster than Staudinger ligation.
  • Stability: The resulting triazole bond is chemically inert and stable against physiological hydrolysis and peptidases.

Experimental Workflow & Decision Matrix

The sequence of operations—whether to "Click then Label" or "Label then Click"—depends largely on the thermal stability of your targeting biomolecule.

G cluster_0 Path A: Heat-Stable Targets (Peptides) cluster_1 Path B: Heat-Sensitive Targets (Antibodies) Click1 Step 1: SPAAC Conjugation (this compound + Azide-Peptide) Purify1 Step 2: Purification (HPLC/C18) Click1->Purify1 Label1 Step 3: Radiolabeling (95°C, pH 4.5) Purify1->Label1 Label2 Step 1: Radiolabeling (this compound + Isotope) Purify2 Step 2: Purification (C18 Cartridge) Label2->Purify2 Click2 Step 3: SPAAC Conjugation (RT, pH 7.4) Purify2->Click2 Decision Target Stability? Decision->Click1 Stable (>90°C) Decision->Label2 Labile (<40°C)

Figure 1: Strategic workflow selection based on biomolecule thermal stability. Path A is standard for peptides; Path B (Pre-targeting/Prosthetic Group approach) is essential for antibodies to prevent thermal denaturation during radiolabeling.

Detailed Protocol: SPAAC Conjugation (The "Click" Reaction)

This protocol describes the conjugation of This compound to an Azide-functionalized biomolecule .

Materials & Reagents
ComponentSpecificationsStorage
This compound >95% Purity (HPLC). MW ~600-900 Da (depending on linker).-20°C, Desiccated
Azide-Target Biomolecule functionalized with Azide (-N

). Free of Sodium Azide (NaN

).
-20°C or -80°C
Reaction Buffer PBS (pH 7.4) or HEPES (pH 7.0–7.5). Avoid Azide preservatives. 4°C
Co-solvent Anhydrous DMSO or DMF (High Purity).RT, Desiccated
Reaction Conditions
  • Stoichiometry:

    • Small Molecule/Peptide Targets: 1.0 : 1.1 (Azide : ADIBO) typically suffices.

    • Protein/Antibody Targets: 1.0 : 3.0–5.0 (Azide : ADIBO) molar excess of this compound is recommended to drive kinetics, as steric hindrance on the protein surface can reduce reaction rates.

  • Concentration: Maintain reactants at >1 mg/mL (or >100 µM) if possible. SPAAC is second-order; dilution drastically slows the reaction.

  • pH: 5.0 – 9.0 (Optimal: 7.4 ). ADIBO is stable in this range.[2]

  • Temperature: Room Temperature (20–25°C).

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Dissolve This compound in anhydrous DMSO or DMF to a concentration of 10–50 mM .

    • Note: If the this compound variant is water-soluble (e.g., sulfo-DBCO), it can be dissolved directly in water/buffer, but fresh preparation is critical to avoid hydrolysis of the ester linkage (if present).

  • Buffer Exchange (Critical):

    • Ensure the Azide-Target is in an azide-free buffer (PBS pH 7.4). Sodium azide (NaN

      
      ) acts as a competitor and will quench the this compound. Use a spin desalting column (e.g., PD-10 or Zeba Spin) to remove NaN
      
      
      
      if necessary.
  • Reaction Setup:

    • Add the Azide-Target solution to a low-binding microcentrifuge tube.

    • Slowly add the calculated volume of this compound stock while vortexing gently.

    • Solvent Tolerance: Ensure the final organic solvent (DMSO/DMF) concentration is ≤ 10-20% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 2 to 4 hours with gentle agitation (end-over-end rotation).

    • Alternative: For temperature-sensitive proteins, incubate Overnight (12–16h) at 4°C .

  • Quenching (Optional but Recommended):

    • If using a large excess of this compound, add Sodium Azide (10 mM final) or a small azide-containing scavenger (e.g., 3-azidopropanol) and incubate for 15 mins to react with remaining ADIBO. This prevents cross-reactivity during purification.

Post-Reaction Processing & QC

Following conjugation, unreacted this compound must be removed to prevent it from competing for the radiometal in the subsequent labeling step.

Purification Methods
  • Proteins/Antibodies: Size Exclusion Chromatography (SEC) or Spin Desalting Columns (MWCO 7K or 40K).

    • Goal: Remove free this compound (MW < 1 kDa) from the Conjugate (MW > 150 kDa).

  • Peptides: Reverse-Phase HPLC (C18 column).

    • Gradient: Water/Acetonitrile + 0.1% TFA.

    • Note: The triazole product will typically elute later than the unconjugated azide-peptide due to the added hydrophobicity of the ADIBO group.

Quality Control (QC)
  • Mass Spectrometry (ESI-MS/MALDI): Verify the mass shift.

    • 
      .
      
  • UV-Vis Spectroscopy:

    • ADIBO has a characteristic absorbance at 309 nm (

      
      ).
      
    • The formation of the triazole results in the disappearance of this 309 nm peak (or a significant shift/reduction). Monitoring the decrease in A309 is a kinetic probe for reaction progress.

Radiolabeling Considerations (DOTA Specifics)

If following Path A (Click then Label) , ensuring the stability of the ADIBO-triazole linkage during radiolabeling is vital.

  • Standard Conditions (

    
    Ga/
    
    
    
    Lu):
    0.1 M Sodium Acetate, pH 4.5, 95°C , 10–15 mins.
  • Stability Warning: The ADIBO moiety is generally thermostable, but the triazole linkage formed is extremely stable. However, prolonged exposure to low pH (< 3) at high temperatures can degrade the amide linkers often found in this compound constructs.

  • Recommendation: Maintain pH between 4.0 and 5.0 . Do not use strong acids (HCl/TFA) directly on the conjugate at high heat.

If following Path B (Label then Click) :

  • Radiolabel the this compound small molecule first (95°C, pH 4.5).

  • Purify the

    
    Ga/
    
    
    
    Lu-DOTA-ADIBO via a C18 Sep-Pak cartridge to remove free radiometal.
  • Perform the Click reaction with the Azide-Antibody at 37°C (faster than RT) for 30–60 mins to minimize radioactive decay loss.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[3] Link

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes.[1][4][5] Accounts of Chemical Research. Link

  • Kugler, J., et al. (2022).[6] Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates.[7] Molecules. Link

  • Domnanich, K. A., et al. (2016). Pretargeting with the inverse electron-demand Diels-Alder reaction: The impact of the spacer. Nuclear Medicine and Biology. Link (Contextual reference for pre-targeting workflows).

  • BroadPharm. (2022). DBCO-Azide Ligation Protocol.[1][4][5] BroadPharm Protocols. Link

Sources

Application Note & Protocol: Preparation of DOTA-ADIBO Stock Solutions in DMSO for Advanced Bioconjugation and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of DOTA-ADIBO stock solutions in dimethyl sulfoxide (DMSO). This compound is a critical bifunctional chelator that combines the powerful metal-chelating properties of DOTA with the bioorthogonal reactivity of ADIBO (azadibenzocyclooctyne), enabling the straightforward development of radiopharmaceuticals and other targeted molecular probes.[1] This guide emphasizes scientific integrity, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices to ensure the preparation of stable, high-quality stock solutions for reproducible downstream applications.

Introduction: The Scientific Imperative for High-Quality this compound Stock Solutions

This compound has emerged as a cornerstone reagent in the field of bioconjugation and nuclear medicine.[2][3] Its unique structure features two key functional domains:

  • 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[4][5][6] This stability is paramount for in vivo applications to prevent the release of cytotoxic radiometals.[7]

  • Azadibenzocyclooctyne (ADIBO or DBCO): A cyclooctyne that participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][8] This allows for the covalent attachment of this compound to azide-modified biomolecules (e.g., peptides, antibodies, nanoparticles) with exceptional specificity and under mild, aqueous conditions.[9]

The successful implementation of this compound in research and development hinges on the quality of the initial stock solution. Improper preparation can lead to reagent degradation, inaccurate concentration assessment, and ultimately, failed experiments. This guide provides a robust framework for preparing this compound stock solutions in DMSO, a common solvent for such reagents, ensuring their integrity and performance in downstream applications.[10][11]

Foundational Principles: Understanding the "Why" Behind the Protocol

A successful protocol is more than a series of steps; it is a system built on a foundation of scientific principles. Here, we dissect the key considerations for preparing this compound stock solutions in DMSO.

The Critical Role of Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with excellent solvating power for a wide range of organic molecules, including this compound.[11][12] However, its hygroscopic nature presents a significant challenge.[13] The presence of water can compromise the integrity of this compound in two primary ways:

  • Hydrolysis of the Cyclooctyne Ring: The strained cyclooctyne ring of ADIBO, while essential for its reactivity with azides, can be susceptible to hydrolysis under certain conditions, leading to a loss of click reactivity.

  • Impact on Solubility and Stability: The presence of water can alter the solvation environment, potentially leading to precipitation of the reagent over time, especially at low temperatures.[14]

Therefore, the use of anhydrous DMSO is non-negotiable for preparing and storing this compound stock solutions.[15]

Inert Gas Atmosphere: A Shield Against Degradation

Oxygen and atmospheric moisture can be detrimental to the long-term stability of many organic reagents. While this compound is relatively stable, best practices dictate minimizing its exposure to air, especially for long-term storage.[8] Purging vials with an inert gas, such as argon or nitrogen, displaces oxygen and moisture, creating a protective environment that preserves the reagent's integrity.

Concentration and Aliquoting: Balancing Convenience and Stability

Preparing a concentrated stock solution offers several advantages, including minimizing the volume of organic solvent introduced into subsequent aqueous reactions and reducing the impact of repeated freeze-thaw cycles. However, the concentration should not exceed the solubility limit of this compound in DMSO.[10][16]

Aliquoting the stock solution into smaller, single-use volumes is a critical step to preserve its quality.[17] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, reducing the risk of degradation and moisture introduction.

Technical Data & Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueSource
Chemical Name DBCO-NHCO-DOTA[18]
Molecular Formula C₃₄H₄₂N₆O₈[18]
Molecular Weight 662.74 g/mol [18]
Purity Typically >95%[18]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF[12]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the preparation of this compound stock solutions.

DOTA_ADIBO_Workflow cluster_prep Preparation cluster_storage Storage & QC start Start: this compound Solid weigh 1. Weighing (Inert Atmosphere) start->weigh Precise Measurement dissolve 2. Dissolution (Anhydrous DMSO) weigh->dissolve Transfer to Vial vortex 3. Vortex & Sonicate dissolve->vortex Ensure Complete Solubilization aliquot 4. Aliquoting vortex->aliquot Transfer to Aliquot Tubes storage 5. Long-Term Storage (-20°C or -80°C) aliquot->storage Inert Gas Overlay qc 6. Quality Control (Optional) storage->qc Periodic Check finish End: Ready-to-Use Aliquots storage->finish qc->finish

Caption: Workflow for this compound Stock Solution Preparation.

Detailed Protocol: From Solid Reagent to Validated Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials and Equipment
  • This compound solid (purity >95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sealed bottle

  • Microcentrifuge tubes (amber or covered in foil)

  • Argon or Nitrogen gas with a fine-nozzle regulator

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath

Protocol Steps
  • Pre-analysis and Calculation:

    • Determine the required volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW = 662.74 g/mol ), you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 662.74 g/mol * (1000 mg / 1 g) = 6.63 mg

  • Weighing this compound:

    • Rationale: Accurate weighing is crucial for achieving the desired final concentration. Performing this in an inert atmosphere minimizes exposure to ambient moisture.

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated amount of this compound into the tube. If possible, perform this step in a glove box or under a gentle stream of inert gas.

  • Solvent Addition:

    • Rationale: Using a new, sealed bottle of anhydrous DMSO ensures minimal water content.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.

  • Dissolution:

    • Rationale: Complete dissolution is essential for a homogenous stock solution. Some compounds may require energy input to fully dissolve.

    • Immediately cap the tube and vortex thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles of the main stock, preserving its integrity. An inert gas overlay provides an extra layer of protection.

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in amber or foil-wrapped microcentrifuge tubes.

    • Before sealing each aliquot, gently flush the headspace with argon or nitrogen gas for a few seconds.

    • Store the aliquots at -20°C or -80°C for long-term storage. The stock solution should be stable for at least 6 months when stored properly.[17]

Quality Control: Ensuring the Integrity of Your Stock Solution

For critical applications, especially in drug development and clinical translation, verifying the quality of the this compound stock solution is recommended.[19][20]

ParameterMethodPurpose
Concentration UV-Vis SpectroscopyTo confirm the accuracy of the stock solution concentration by measuring the absorbance at the λmax of the dibenzocyclooctyne moiety.
Purity & Integrity HPLC-MSTo check for the presence of degradation products and confirm the mass of the parent compound.
Reactivity Small-scale click reactionTo functionally test the reactivity of the ADIBO group with a known azide-containing molecule (e.g., Azido-PEG).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.[21]

  • DMSO can facilitate the absorption of other chemicals through the skin.[13] Handle with care and avoid direct contact.

  • Work in a well-ventilated area or a chemical fume hood.[21]

  • Consult the Safety Data Sheet (SDS) for both this compound and DMSO before use.[15]

Conclusion

The preparation of high-quality this compound stock solutions in DMSO is a foundational step for successful bioconjugation and radiopharmaceutical development. By adhering to the principles of using anhydrous solvent, maintaining an inert atmosphere, and employing proper storage techniques, researchers can ensure the stability and reactivity of this critical reagent. The detailed protocol and quality control measures outlined in this guide provide a robust framework for achieving reproducible and reliable results in a wide range of applications, from basic research to the development of novel diagnostic and therapeutic agents.

References

  • Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer. National Institutes of Health. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health. Available at: [Link]

  • Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins. MDPI. Available at: [Link]

  • Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. ResearchGate. Available at: [Link]

  • Radiolabeling and biological evaluation of DOTA-Ph-Al derivative conjugated to anti-EGFR antibody ior egf/r3 for targeted tumor imaging and therapy. PubMed. Available at: [Link]

  • Synthesis and Evaluation of New Bifunctional Chelators with Phosphonic Acid Arms for Gallium-68 Based PET Imaging in Melanoma. PubMed Central. Available at: [Link]

  • On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. ResearchGate. Available at: [Link]

  • Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. ResearchGate. Available at: [Link]

  • Investigation and preparation of a TREN-based bifunctional chelator for ⁸⁹Zr. Dalton Transactions. Available at: [Link]

  • Synthesis and Crystallographic Characterization of the Tetra- valent Actinide-DOTA Complexes, [AnIV(κ8-DOTA)(DMSO)] (An = Th, U). eScholarship. Available at: [Link]

  • Chemical structure of DOTA and its respective 3D-model extracted from.... ResearchGate. Available at: [Link]

  • Solubility of drug in DMSO? ResearchGate. Available at: [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Available at: [Link]

  • Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. National Institutes of Health. Available at: [Link]

  • DMSO, anhydrous. Cavidi. Available at: [Link]

  • What Quality Control is performed on the final oligo-antibody conjugate. Bio-Synthesis. Available at: [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Available at: [Link]

  • Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway. National Institutes of Health. Available at: [Link]

  • Bioconjugate & ADC Quality Control & Stability. Abzena. Available at: [Link]

  • [F-18] Azadibenzocyclooctyne ([F-18]ADIBO): A biocompatible radioactive labeling synthon for peptides using catalyst free [3+2] cycloaddition. ResearchGate. Available at: [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. Available at: [Link]

  • Strategies for the preparation of bifunctional gadolinium(III) chelators. PubMed Central. Available at: [Link]

  • State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. ResearchGate. Available at: [Link]

  • Five Ways to Control Your Critical Antibody Reagents and Avoid Bioanalytical Assay Failure. Bio-Rad Antibodies. Available at: [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. Available at: [Link]

  • Safety Data Sheet DMSO, anhydrous. G-Biosciences. Available at: [Link]

  • Influence of DOTA chelator position on biodistribution and targeting properties of (111)In-labeled synthetic anti-HER2 affibody molecules. PubMed. Available at: [Link]

  • Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST (uSask). Available at: [Link]

  • Chemical structure of gadoteric-acid (Gd-DOTA). b (i)Tissue.... ResearchGate. Available at: [Link]

  • Quality control and analytical techniques for biopharmaceuticals. PubMed. Available at: [Link]

  • Comparative Study of Click Handle Stability in Common Ligation Conditions. ACS Publications. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. HD Chemicals. Available at: [Link]

Sources

protocol for conjugating DOTA-ADIBO to nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterobifunctional Conjugation of DOTA-ADIBO to Nanoparticles via SPAAC

Executive Summary & Scientific Rationale

This application note details the protocol for conjugating the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to nanoparticles (NPs) using ADIBO (Azadibenzocyclooctyne, often referred to as DBCO) chemistry.

Why this approach? Traditional amide coupling (EDC/NHS) for attaching DOTA to nanoparticles is often uncontrolled, leading to cross-linking or hydrolysis of the activated ester before conjugation. Furthermore, DOTA's carboxyl groups are essential for metal coordination; random amide coupling can occlude these sites, reducing radiolabeling efficiency.

The Solution: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) By using a heterobifunctional This compound linker, we decouple the chelation chemistry from the conjugation chemistry.

  • Bioorthogonality: The reaction between ADIBO and an Azide-functionalized NP is highly specific and occurs in complex biological media without interference.[1]

  • Copper-Free: Unlike CuAAC (Click Chemistry), SPAAC requires no copper catalyst.[2] Copper is cytotoxic and, critically, trace copper contaminants compete with radiometals (like

    
    Cu or 
    
    
    
    Ga) for DOTA chelation, ruining specific activity.
  • Orientation Control: The DOTA macrocycle remains fully available for metal binding, as the conjugation occurs via a distal linker arm.

Workflow Visualization

The following diagram outlines the critical path from surface activation to validation.

G cluster_mech Mechanism: Triazole Formation Start Azide-Functionalized Nanoparticle (NP-N3) Reaction SPAAC Reaction (pH 7.4, RT, 4h) Start->Reaction Target Linker This compound (Reagent) Linker->Reaction Excess (2-5x) Purification Purification (SEC / Dialysis) Reaction->Purification Crude Mix QC QC: Metal Spiking & Zeta Potential Purification->QC Purified NP Final DOTA-NP Conjugate (Ready for Labeling) QC->Final Validated Mech Azide (NP) + ADIBO (Linker) -> Stable Triazole

Figure 1: Workflow for this compound conjugation. The process prioritizes the removal of unreacted linker to prevent "false high" radiolabeling yields caused by free DOTA.

Materials & Reagents

ComponentSpecificationPurpose
Nanoparticles Azide-functionalized (e.g., PLGA-PEG-N3, Liposome-N3, or Au-N3)The scaffold carrier. Must have accessible surface azides.
Linker This compound (or DOTA-DBCO)Heterobifunctional reagent. MW ~600-800 Da depending on spacer.
Reaction Buffer PBS (pH 7.4), metal-free (Chelex-treated)Physiological pH is optimal for SPAAC. Critical: Must be free of competing metals (Zn, Cu, Fe).
Solvent DMSO or DMF (Anhydrous)For solubilizing the hydrophobic ADIBO moiety before aqueous dilution.
Purification Spin Desalting Columns (7K MWCO) or Dialysis CassettesRemoval of unreacted this compound.
QC Reagent Copper(II) Sulfate (

) standard solution
For "Cold Spike" validation of chelation capacity.

Detailed Protocol

Phase 1: Pre-Reaction Calculations

Rationale: ADIBO reagents are expensive. Accurate stoichiometry prevents waste and ensures saturation of surface azides.

  • Calculate Azide Molarity: Determine the molar concentration of accessible azide groups on your NP surface.

    • Example: If you have 1 mL of NPs at 10 nM (particle conc) and each particle has ~100 azides:

      
      
      
  • Determine Linker Excess: Use a 2-fold to 5-fold molar excess of this compound relative to the total azide content, not just the particle concentration.

    • Why? SPAAC kinetics are second-order. Excess reagent drives the reaction to completion within a reasonable timeframe.

Phase 2: Conjugation Reaction
  • Solubilization: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Note: DOTA is hydrophilic, but ADIBO is hydrophobic. DMSO ensures the linker doesn't crash out upon addition.

  • Mixing:

    • Aliquot the Azide-NP suspension into a metal-free microcentrifuge tube.

    • Slowly add the calculated volume of this compound stock while vortexing gently.

    • Constraint: Keep the final DMSO concentration

      
       to prevent NP destabilization (unless your NPs are known to tolerate higher organics).
      
  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 2 to 4 hours with continuous gentle rotation.

    • Alternative: Overnight (12h) at 4°C is acceptable if NPs are temperature-sensitive.

Phase 3: Purification (The "Make or Break" Step)

Rationale: Free (unconjugated) this compound will chelate radiometals much faster than NP-bound DOTA due to faster diffusion kinetics. If you do not remove free DOTA, your radiolabeling QC will show 100% efficiency, but the "signal" will be small molecules that clear renally, not your nanoparticles.

  • Method Selection:

    • For NPs > 30 nm: Use Spin Desalting Columns (e.g., Zeba, 7K MWCO) or Centrifugal Ultrafiltration (Amicon, 30K or 100K MWCO).

    • For Small NPs (< 10 nm): Use Size Exclusion Chromatography (SEC) (e.g., PD-10 column).

  • Procedure (Centrifugal Filtration):

    • Transfer reaction mix to the filter unit.

    • Centrifuge to concentrate.[3]

    • Refill with fresh Metal-Free PBS.

    • Repeat 3-4 times. (Dilution factor of at least 1000x is required to remove free linker).

  • Storage: Resuspend final pellet/concentrate in metal-free PBS or HEPES. Store at 4°C. Do not freeze unless NPs are cryoprotected.

Quality Control & Validation

Do not proceed to radiolabeling without passing these checks.

QC 1: Zeta Potential Shift
  • Method: Measure

    
    -potential before and after conjugation.
    
  • Expectation: DOTA has free carboxyl groups (pKa ~4-5). At pH 7.4, they are negatively charged.

    • If converting a neutral Azide-NP to DOTA-NP, expect a shift toward a more negative potential (e.g., -10 mV

      
       -25 mV).
      
QC 2: The "Cold Spike" Chelation Assay (Self-Validating Step)

Rationale: Prove that the DOTA on the particle is functional and quantify the number of chelators per particle.

  • Titration: Take a known aliquot of DOTA-NPs.

  • Spike: Add a known excess of non-radioactive Copper Sulfate (

    
    ) or Gadolinium Chloride (
    
    
    
    ).
  • Incubate: 30 mins at 37°C (Acetate buffer pH 5.5 is ideal for complexation).

  • Remove Free Metal: Use a spin column or EDTA challenge to remove/sequester weak non-specific bound metal.

  • Quantify: Measure the metal content of the purified NPs using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Calculation:

    
    
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation during reaction ADIBO insolubility or DMSO shock.Dilute this compound in a larger volume of buffer before adding to NPs, or increase DMSO slightly (if tolerated).
Low DOTA loading (Zeta potential unchanged) Steric hindrance or hydrolyzed ADIBO.ADIBO hydrolyzes slowly in water. Use fresh stock. Ensure Azide-NPs have a spacer (e.g., PEG4-N3) to reduce steric shielding.
High Radiolabeling Yield but Rapid Clearance in vivo Incomplete Purification.CRITICAL: You likely labeled free DOTA. Repeat purification (Phase 3) with more wash steps.
Aggregation of NPs Loss of surface charge repulsion.DOTA adds charge, but the linker is hydrophobic. If aggregation occurs, use a DOTA-PEG4-ADIBO linker to increase hydrophilicity.

References

  • Jewett, J. C., & Bertozzi, C. R. (2010). "Cu-free click cycloaddition reactions in chemical biology." Chemical Society Reviews. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

  • Thorek, D. L., et al. (2016). "Comparative analysis of nanoparticle-antibody conjugations for targeted molecular imaging." Molecular Imaging and Biology. Link

  • BroadPharm. "DBCO-Azide Ligation Protocol." BroadPharm Protocols. Link

  • Vector Laboratories. "Copper-Free Click Chemistry (SPAAC) Technical Guide." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Specific Activity of 64Cu-DOTA-ADIBO Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and application of 64Cu-DOTA-ADIBO tracers. This guide is designed for researchers, chemists, and drug development professionals who are working to maximize the specific activity and overall quality of their radiolabeled constructs. High specific activity is paramount for sensitive in vivo imaging and to avoid unwanted pharmacological effects from excess unlabeled molecules.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established radiochemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your protocols, and achieve consistent, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of specific activity in the context of 64Cu-DOTA-ADIBO tracers.

Q1: What is "specific activity" and why is it the most critical parameter for my tracer?

A1: Specific activity (SA) is a measure of the amount of radioactivity per unit mass or molar amount of a compound (e.g., Gigabecquerels per micromole, GBq/µmol, or Curies per millimole, Ci/mmol). It is the single most important quality metric for a radiotracer for several reasons:

  • Receptor Occupancy: For tracers targeting low-density receptors or enzymes, a high specific activity ensures that only a tiny mass of the tracer is injected. This prevents saturation of the target sites with unlabeled molecules, which would otherwise compete with the radiolabeled tracer and block its binding, leading to a poor signal-to-noise ratio in PET imaging.

  • Pharmacological Effects: Injecting a large mass of a biologically active molecule can trigger unintended physiological or toxic effects. High SA allows for the administration of a radioactive dose that is far below the mass required to elicit a pharmacological response.

  • Sensitivity: A higher SA means more radioactivity is packed onto each molecule, leading to a stronger signal and improved detection sensitivity, which is crucial for identifying small tumors or subtle molecular changes.[1]

Q2: What is a typical specific activity range for 64Cu, and what should I expect for my final 64Cu-DOTA-ADIBO tracer?

A2: The specific activity of the initial 64CuCl2 solution is the theoretical maximum. High-quality, cyclotron-produced 64Cu, typically made via the 64Ni(p,n)64Cu reaction, can have a very high specific activity, often ranging from 47 to 474 GBq/µmol (1,280 to 12,800 mCi/µmol).[1] The specific activity of the final purified 64Cu-DOTA-ADIBO tracer will always be lower than the starting radionuclide due to the presence of the unlabeled DOTA-ADIBO precursor and any potential metal contaminants. A successful labeling protocol should yield a final tracer with a specific activity in the range of tens to hundreds of GBq/µmol. For example, specific activities up to 255.6 GBq/mmol have been reported for 64Cu-DOTA-peptides.[2]

Q3: My specific activity is low, but my radiochemical purity is high (>95%). Can I still use the tracer for my in vivo experiment?

A3: It depends on your application. High radiochemical purity simply means that most of the radioactivity is attached to your desired molecule. However, low specific activity indicates a large excess of the unlabeled this compound conjugate.

  • For high-density targets: If your biological target is abundant, you might still obtain a usable signal.

  • For low-density targets (most common scenario): Using a low SA tracer is highly discouraged. The excess unlabeled molecules will compete for binding sites, significantly reducing the signal from your target tissue and potentially leading to false-negative results.

Q4: What are the primary factors that cause low specific activity?

A4: The three main culprits are:

  • Metal Contamination: Trace amounts of non-radioactive metal ions (e.g., Cu2+, Fe3+, Zn2+, Ni2+) in your reaction will compete with 64Cu2+ for the DOTA chelator, reducing the SA.

  • Sub-optimal Labeling Conditions: Incorrect pH, temperature, or reaction time can lead to inefficient chelation, requiring a higher concentration of the this compound precursor to achieve a reasonable yield, which inherently lowers the SA.

  • 64Cu Source Quality: The specific activity of the 64CuCl2 you receive from the supplier sets the upper limit. Using a source with low initial SA will make it impossible to produce a high-SA tracer.

Section 2: In-Depth Troubleshooting Guide

This guide follows a logical workflow to help you pinpoint and resolve issues affecting your tracer's specific activity.

Workflow Overview: 64Cu-DOTA-ADIBO Synthesis

G cluster_0 1. Pre-Labeling cluster_1 2. Radiolabeling cluster_2 3. Purification cluster_3 4. Quality Control Reagent_Prep Reagent Prep (Buffers, Conjugate) Labeling Chelation Reaction (pH, Temp, Time) Reagent_Prep->Labeling Cu64_QC 64CuCl2 QC (Check SA) Cu64_QC->Labeling Purify Purification (e.g., Sep-Pak C18) Labeling->Purify Crude Product RCP Radiochemical Purity (Radio-TLC/HPLC) Purify->RCP Purified Product SA_Calc Specific Activity Calculation RCP->SA_Calc Final_Product Final Tracer SA_Calc->Final_Product

Caption: General workflow for 64Cu-DOTA-ADIBO tracer synthesis.

2.1 Pre-Labeling & Reagent Quality

Q: My labeling reaction is inefficient and my specific activity is poor, even after optimizing reaction conditions. Could my reagents be the issue?

A: Absolutely. The quality of your starting materials is the foundation of a successful radiolabeling. Flaws introduced here cannot be corrected later.

Causality & Solution:

  • 64CuCl2 Quality: The radionuclide itself is a primary suspect.

    • The "Why": The 64Cu solution may contain stable (non-radioactive) metal impurities. The most damaging are stable copper (from the target or processing) and nickel (from the enriched 64Ni target material).[3][4] These contaminants compete directly with 64Cu for binding to DOTA, drastically reducing specific activity.

    • The Fix:

      • Verify Supplier Specs: Always obtain a certificate of analysis for your 64CuCl2 that specifies its specific activity and lists the concentration of metallic impurities. High specific activity production requires careful purification after irradiation.[5][6]

      • Dedicated Purification: Some labs perform an in-house purification of the 64CuCl2 solution using cation exchange resins to remove divalent metal impurities just before labeling.

  • Buffer and Water Purity: Seemingly benign reagents can be a major source of contamination.

    • The "Why": Standard laboratory buffers and water can contain trace levels of metal ions. DOTA is an excellent chelator for many divalent and trivalent metals, not just copper. If these metals are present in your buffer, they will occupy the DOTA chelators before 64Cu has a chance.

    • The Fix:

      • Use Metal-Free Reagents: All solutions must be prepared with ultra-pure, metal-free water (e.g., from a commercial supplier or a system like Milli-Q).

      • Chelator-Washed Buffers: For ultimate purity, prepare buffers and then treat them with a chelating resin (like Chelex 100) to strip out any contaminating metal ions.

      • Avoid Phosphate Buffers: Phosphate can form insoluble complexes with various metals, including copper, which can interfere with the labeling process. Use buffers like ammonium acetate or sodium citrate.

  • This compound Conjugate Integrity: The precursor itself must be pure and properly stored.

    • The "Why": Impurities from the synthesis of the this compound conjugate can interfere with the reaction. Furthermore, improper storage (e.g., exposure to moisture or light) can lead to degradation of the ADIBO group or the DOTA macrocycle.

    • The Fix:

      • Confirm Purity: Ensure the precursor has been fully characterized (e.g., by HPLC, Mass Spectrometry, NMR) and is of high purity (>95%).

      • Proper Storage: Store the lyophilized conjugate desiccated at -20°C or -80°C, protected from light.

2.2 Radiolabeling Reaction Optimization

Q: I have high-quality reagents, but my labeling yield is inconsistent. How do I systematically optimize the chelation reaction for high specific activity?

A: The DOTA macrocycle is kinetically inert, meaning the incorporation of copper is often slow and highly dependent on reaction conditions. Optimization involves balancing yield and specific activity.

Causality & Solution:

  • pH is Paramount: This is the most critical variable in the reaction.

    • The "Why": The DOTA macrocycle has four carboxylate arms that must be deprotonated to efficiently coordinate the Cu2+ ion. At low pH, these arms are protonated (-COOH), making them poor ligands. As the pH increases, they deprotonate (-COO-), activating the chelator. However, at excessively high pH (>7), copper can begin to precipitate as copper hydroxide (Cu(OH)2), making it unavailable for chelation.

    • The Fix: The optimal pH for 64Cu-DOTA labeling is typically between 5.0 and 6.5.[7] Start with a buffered solution at pH 5.5 (e.g., 0.1 M ammonium acetate) and perform small-scale reactions varying the pH in 0.5 unit increments to find the sweet spot for your specific conjugate.

  • Temperature and Time: These factors govern the reaction kinetics.

    • The "Why": The rigid structure of DOTA creates a high energy barrier for metal incorporation. Heating the reaction provides the necessary activation energy to accelerate the process. While some modern DOTA derivatives can be labeled at room temperature, traditional DOTA conjugates often require heating.[7][8]

    • The Fix: A common starting point is 95°C for 15-20 minutes.[9] If your conjugate is temperature-sensitive, you may need to label at a lower temperature (e.g., 37°C) but for a much longer duration (e.g., 60-90 minutes). Monitor the reaction progress over time using radio-TLC to determine the optimal endpoint.

  • Precursor Concentration: This creates a direct trade-off between yield and specific activity.

    • The "Why": To achieve a high radiochemical yield (>95%), you need to ensure there is a molar excess of the this compound conjugate relative to the amount of 64Cu. However, the more excess precursor you add, the lower your final specific activity will be.

    • The Fix: The goal is to use the minimum amount of precursor required to achieve an acceptable yield. Start with a relatively high amount (e.g., 10-25 µg) to establish a robust reaction.[8] Once the other parameters are optimized, systematically reduce the amount of the this compound conjugate in subsequent reactions until the radiochemical yield begins to drop. This point represents the best achievable specific activity under your conditions.

Parameter Typical Starting Condition Optimization Range Rationale
pH 5.5 (Ammonium Acetate)5.0 - 6.5Balances DOTA carboxylate deprotonation with Cu(OH)2 precipitation risk.
Temperature 95 °C37 °C - 100 °CProvides activation energy to overcome the kinetic inertness of the DOTA macrocycle.
Time 15 min5 - 60 minMust be sufficient to allow the reaction to reach completion.
Precursor Amount 10-20 nmol (5-15 µg)1 - 50 nmolMinimize to maximize specific activity while maintaining an acceptable radiochemical yield.
Table 1: Recommended Starting Conditions and Optimization Ranges for 64Cu-DOTA Labeling.
2.3 Post-Labeling Purification

Q: My reaction seems to work, but my final product is contaminated with unchelated 64Cu. What is the most effective purification method?

A: Effective purification is essential to remove both unreacted "free" 64Cu and any excess this compound precursor.

Causality & Solution:

  • The "Why": "Free" 64Cu (not incorporated into DOTA) will lead to high background signal, particularly in the liver and kidneys, obscuring the true tracer biodistribution.[10] Standard purification methods exploit the difference in polarity between the chelated, often lipophilic, peptide/molecule and the highly polar, unbound 64CuCl2.

  • The Fix: Solid-phase extraction (SPE) using a C18 Sep-Pak cartridge is the most common and effective method.[2] The labeled conjugate, being more hydrophobic, will be retained on the C18 sorbent while the polar, unbound 64Cu will pass through in the aqueous loading solution.

Troubleshooting Logic for Low Specific Activity

G cluster_reagents cluster_reaction cluster_calc Start Low Specific Activity Detected Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Reaction 2. Review Reaction Conditions Start->Check_Reaction Check_Calc 3. Validate SA Calculation Start->Check_Calc Cu_SA Low SA of 64Cu Stock? Check_Reagents->Cu_SA Metal_Contam Metal Contamination in Buffers/Water? Check_Reagents->Metal_Contam pH_Wrong Incorrect pH? Check_Reaction->pH_Wrong Temp_Time Sub-optimal Temp/Time? Check_Reaction->Temp_Time Precursor_Excess Too much DOTA precursor used? Check_Reaction->Precursor_Excess Mass_Error Inaccurate mass of conjugate? Check_Calc->Mass_Error Activity_Error Incorrect activity measurement? Check_Calc->Activity_Error Solution_Reagents Source high-SA 64Cu. Use metal-free reagents. Treat buffers with Chelex. Cu_SA->Solution_Reagents Metal_Contam->Solution_Reagents Solution_Reaction Optimize pH (5.5-6.5). Optimize temp/time. Titrate precursor to minimum effective amount. pH_Wrong->Solution_Reaction Temp_Time->Solution_Reaction Precursor_Excess->Solution_Reaction Solution_Calc Recalibrate UV-Vis for concentration. Verify dose calibrator accuracy. Mass_Error->Solution_Calc Activity_Error->Solution_Calc

Caption: Decision tree for troubleshooting low specific activity.

Section 3: Key Experimental Protocols
Protocol 1: General Radiolabeling of this compound Conjugate with 64Cu

This protocol is a starting point and must be optimized for each specific conjugate.

  • Reagent Preparation:

    • Prepare a 0.1 M Ammonium Acetate buffer using metal-free water and reagents. Adjust the pH to 5.5.

    • Dissolve the this compound conjugate in metal-free water to a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a low-binding microcentrifuge tube, add 100 µL of the pH 5.5 buffer.

    • Add the desired amount of this compound conjugate (e.g., 10 nmol).

    • Add the high specific activity 64CuCl2 solution (e.g., 100-500 MBq) to the buffered conjugate solution. The reaction volume should be kept as low as possible to maintain high reactant concentrations.

  • Incubation:

    • Gently vortex the reaction mixture.

    • Place the tube in a heating block set to 95°C for 15 minutes.

  • Quenching (Optional but Recommended):

    • After incubation, add a small volume of 50 mM EDTA solution to chelate any remaining unreacted 64Cu and stop the reaction.

  • Quality Control (Crude):

    • Spot a small aliquot (1 µL) of the crude reaction mixture onto a TLC plate to determine the initial radiochemical conversion.

Protocol 2: C18 Sep-Pak Purification
  • Cartridge Preparation:

    • Condition a C18 Sep-Pak Light cartridge by washing sequentially with ethanol (5 mL) followed by metal-free water (10 mL). Do not allow the cartridge to dry out.

  • Loading:

    • Dilute the crude reaction mixture with 1 mL of water.

    • Load the diluted mixture slowly onto the conditioned C18 cartridge. The labeled conjugate will bind to the C18 sorbent.

  • Washing:

    • Wash the cartridge with 5-10 mL of water to elute any unbound, polar 64CuCl2 and hydrophilic impurities. Collect this fraction as waste.

  • Elution:

    • Elute the desired 64Cu-DOTA-ADIBO tracer from the cartridge using a small volume (0.5 - 1 mL) of ethanol or an ethanol/water mixture (e.g., 80% ethanol).[2]

  • Formulation:

    • The ethanolic eluate is typically evaporated to dryness under a gentle stream of nitrogen.

    • The final product is reconstituted in a sterile, biocompatible formulation buffer (e.g., saline or PBS) for in vivo use.

Protocol 3: Calculation of Specific Activity
  • Measure Radioactivity:

    • Using a calibrated dose calibrator, accurately measure the total radioactivity of your final, purified product (in GBq or mCi). Decay-correct this value back to the time of synthesis. Let's call this value A .

  • Determine Molar Amount of Conjugate:

    • This is the most critical non-radioactive measurement. Use an established method to quantify the mass of your labeled product. An HPLC system with a UV detector, calibrated with a standard curve of your unlabeled this compound precursor, is the gold standard.

    • From the concentration (e.g., in mg/mL) and volume, calculate the total mass, then convert this to moles using the molecular weight of the conjugate. Let's call this value n (in µmol).

  • Calculate Specific Activity (SA):

    • SA = A / n

    • The units will be GBq/µmol or mCi/µmol, depending on the units used for radioactivity.

References
  • Vugts, D. J., Vervoort, A., Stigter-van Walsum, M., et al. (2015). (64)Cu-labelling of DOTA-trastuzumab was studied by varying the amount of DOTA-trastuzumab used, reaction temperature and time. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Chen, Y., et al. (2019). Establishing Reliable Cu-64 Production Process: From Target Plating to Molecular Specific Tumor Micro-PET Imaging. Molecules. [Link]

  • Chattopadhyay, S., et al. (2020). Synthesis of DOTA-Pyridine Chelates for 64Cu Coordination and Radiolabeling of αMSH Peptide. Bioconjugate Chemistry. [Link]

  • Pfeifer, A., et al. (2020). 64Cu-DOTATATE PET/CT for Imaging Patients with Known or Suspected Somatostatin Receptor–Positive Neuroendocrine Tumors: Results of the First U.S. Prospective, Reader-Masked Clinical Trial. Journal of Nuclear Medicine. [Link]

  • Pohle, K., et al. (2012). Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide. Molecular Imaging. [Link]

  • Li, Z., et al. (2015). 64Cu Core-labeled Nanoparticles with High Specific Activity via Metal-Free Click Chemistry. Theranostics. [Link]

  • Romanov, S. A., et al. (2023). Recent Advances in 64Cu/67Cu-Based Radiopharmaceuticals. Molecules. [Link]

  • Johnbeck, C. B., et al. (2020). 64Cu-DOTATATE PET/CT and Prediction of Overall and Progression-Free Survival in Patients with Neuroendocrine Neoplasms. Journal of Nuclear Medicine. [Link]

  • Rachkov, A., et al. (2022). ⁶⁴Cu labeling conversion at various ligand concentrations for DOTA,... ResearchGate. [Link]

  • Chong, H.-S., et al. (2011). Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2019). Establishing Reliable Cu-64 Production Process: From Target Plating to Molecular Specific Tumor Micro-PET Imaging. Molecules. [Link]

  • Chen, Y., et al. (2019). Establishing Reliable Cu-64 Production Process: From Target Plating to Molecular Specific Tumor Micro-PET Imaging. ResearchGate. [Link]

  • Lawhn Heath, C. (2023). “What's New in Imaging: Copper 64 Dotatate vs. GA-Dotatoc PET/CT”. YouTube. [Link]

  • Shi, J., et al. (2016). Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer. Journal of Cancer. [Link]

  • Zolghadri, S., et al. (2023). Development and evaluation of [64Cu]Cu-DOTATATE for clinical applications. Asia Oceania Journal of Nuclear Medicine & Biology. [Link]

  • Lopes, D., et al. (2023). Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach. Pharmaceuticals. [Link]

Sources

Technical Support Center: Purification of DOTA-ADIBO Protein Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

The technical guide below is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols over generic advice.[1]

Topic: Removal of Unreacted DOTA-ADIBO (DBCO) from Protein Conjugates Document ID: TS-PUR-042 Last Updated: February 6, 2026[1]

Executive Summary & Core Challenge

The Issue: You have conjugated a this compound (or DOTA-DBCO) linker to an azide-functionalized protein (e.g., Antibody-N3). You now need to remove the excess unreacted this compound small molecule.[1]

The Hidden Trap: Unlike standard hydrophilic chelators (e.g., DOTA-NHS), This compound is amphiphilic .[1] The cyclooctyne (ADIBO/DBCO) moiety is highly hydrophobic.[1] While the DOTA macrocycle is hydrophilic, the ADIBO group often causes the unreacted reagent to "stick" non-covalently to hydrophobic patches on proteins (especially IgG Fc regions) or membrane filters.[1] Standard dialysis often fails because the equilibrium favors the protein-bound state over the buffer.[1]

The Solution: Successful purification requires disrupting these hydrophobic interactions or employing "chemical scavenging" to selectively remove the impurity.[1]

Decision Matrix: Selecting Your Purification Strategy

Do not default to dialysis.[1] Use this logic flow to select the correct method based on your conjugate's behavior.

PurificationLogic Start Start: Crude Reaction Mixture (Protein-DOTA + Free this compound) CheckScale Scale & Volume? Start->CheckScale SmallScale < 500 µL / < 1 mg Protein CheckScale->SmallScale LargeScale > 1 mL / > 5 mg Protein CheckScale->LargeScale SpinCol Spin Desalting (Zeba/BioSpin) *Risk: Hydrophobic retention* SmallScale->SpinCol Fast, but risky Scavenger Chemical Scavenging (Azide-Agarose Beads) SmallScale->Scavenger High Purity Required Amicon Ultrafiltration (Amicon/TFF) *Rec: Add 10% Propylene Glycol* LargeScale->Amicon Standard Path QC QC: SEC-HPLC (280nm vs 310nm) SpinCol->QC Amicon->QC Check HPLC Scavenger->QC Success Proceed to Radiolabeling QC->Success Clean Fail Fail QC->Fail Residual Peak Fail->Scavenger Polishing Step

Figure 1: Decision tree for purification method selection based on scale and purity requirements. Note the "Polishing Step" using scavenger resins for difficult cases.

Troubleshooting & Protocols (Q&A Format)

Module A: Physical Separation (The "Sticky" Problem)

Q: I used a 30k MWCO spin filter (Amicon), but HPLC still shows a this compound peak. Why didn't it pass through? A: The unreacted this compound likely formed micelles or bound non-covalently to your protein due to the hydrophobic ADIBO group.[1]

  • The Fix (Hydrophobic Disruption): You must lower the dielectric constant of your wash buffer.[1]

    • Protocol: Add 5–10% Propylene Glycol or 5% DMSO to your PBS wash buffer during the ultrafiltration steps.[1] This disrupts the hydrophobic interaction, allowing the free this compound to pass through the membrane.[1]

    • Wash Cycle: Perform at least 4 spins. The final spin should be with pure PBS (no organics) to remove the solvent.[1]

Q: Can I use dialysis cassettes? A: Not recommended. Dialysis relies on passive diffusion.[1] Large hydrophobic molecules (like this compound) equilibrate poorly and often stick to the cellulose membrane or remain bound to the protein.[1] Ultrafiltration (centrifugal force) or Size Exclusion Chromatography (SEC) is far superior for this specific molecule.[1]

Module B: Chemical Scavenging (The "Silver Bullet")

Q: Physical separation isn't working. Is there a way to chemically pull the unreacted this compound out? A: Yes. This is the most robust method for "zero-background" conjugates.[1]

  • The Logic: Your product (Protein-Triazole-DOTA) no longer has a reactive ADIBO group (it has been consumed).[1] The impurity (Free this compound) still has a reactive ADIBO group.[1]

  • The Method: Use an Azide-functionalized Resin (e.g., Azide-Agarose or Azide-Sepharose).[1]

  • Protocol:

    • Add 50–100 µL of Azide-Agarose slurry to your reaction mixture.

    • Incubate for 30–60 minutes at Room Temperature with gentle rotation.

    • Mechanism: The free this compound "clicks" to the beads.[1] The protein cannot react (no free ADIBO).[1]

    • Spin down (1000 x g) or filter. The supernatant contains your pure protein; the impurity is trapped on the beads.[1]

Module C: Verification & QC

Q: How do I verify the this compound is actually gone? A: Do not rely solely on A280 protein measurement.

  • UV Absorbance Ratio: ADIBO/DBCO has a distinct absorbance peak at 309 nm .[1]

    • Run SEC-HPLC.[1] Monitor 280 nm (Protein) and 309 nm (ADIBO).[1]

    • Before Purification: You will see a late-eluting peak with high 309 nm signal.[1]

    • After Purification: The late peak should be absent.[1] The protein peak should have a specific A309/A280 ratio corresponding to your DAR (Drug-to-Antibody Ratio).[1]

  • iTLC (If Radiolabeling): If you radiolabel the dirty mixture, the free DOTA will chelate the metal (e.g., Lu-177 or Cu-64).[1]

    • Run iTLC with 50 mM EDTA (pH 5) as the mobile phase.[1]

    • Protein-Metal stays at Origin (Rf = 0).[1]

    • Free DOTA-Metal migrates to Front (Rf = 1).[1]

Comparative Data: Method Efficacy

MethodMechanismRemoval EfficiencyProtein RecoveryBest For
Dialysis (PBS) Passive DiffusionLow (< 70%)High (> 95%)Hydrophilic linkers (NOT ADIBO)
Spin Desalting (Zeba) Size ExclusionModerate (80-90%)High (> 90%)Quick buffer exchange
Amicon (w/ 10% PG) Filtration + SolventHigh (95-98%)Moderate (85%)Standard Prep
Azide-Resin Scavenging Chemical SpecificityVery High (> 99%) High (> 90%)High-Purity / In Vivo work

References

  • Click Chemistry Tools. DBCO-Containing Reagents: Troubleshooting and Protocols.[1] Retrieved from [Link] (General reference for DBCO hydrophobicity and handling).[1]

  • Sletten, E. M., & Bertozzi, C. R. (2011).[1] From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research.[1] (Foundational text on SPAAC and reagent properties).

  • PubChem. this compound Compound Summary. Retrieved from [Link] (Physicochemical properties).[1]

Sources

optimizing reaction time for DOTA-ADIBO bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing DOTA-ADIBO Bioconjugation Kinetics

Introduction: The Kinetic Reality of SPAAC

You are likely here because your this compound conjugation yields are inconsistent, or the reaction times required to achieve conversion are compromising the stability of your biological payload.

In the development of radiopharmaceuticals, the "Click" reaction between DOTA-functionalized azides and ADIBO (DBCO)-modified biomolecules is a gold standard due to its copper-free bioorthogonality. However, a common misconception is that SPAAC is "instant." It is not. The second-order rate constant (


) for ADIBO-azide cycloaddition typically ranges from 0.3 to 1.0 M⁻¹s⁻¹ .

While faster than the Staudinger ligation, this rate is slow enough that reactant concentration —not just time—becomes the governing variable. This guide moves beyond basic protocols to address the kinetic optimization required for high-specific-activity radiolabeling.

Module 1: The Kinetic Framework (The "Why")

Before adjusting your protocol, you must understand the mathematical constraints of your reaction.

Q: Why is my reaction taking 12+ hours to reach completion? A: You are likely operating in a "pseudo-dilute" regime. The rate of reaction (


) is defined as:


If you are conjugating a DOTA-Azide to an antibody at 1 mg/mL (~6.7 µM), the reaction rate is exponentially slower than at 10 mg/mL. At low micromolar concentrations, the half-life of the reaction can extend to days, during which your protein may aggregate or your activated linkers may hydrolyze.

Q: Does pH affect the ADIBO-Azide reaction rate? A: Yes, but subtly. While SPAAC is technically pH-independent between 5.0 and 10.0, empirical data suggests that HEPES buffers (pH 7.0–7.5) can yield slightly faster kinetics (


 closer to 1.0 M⁻¹s⁻¹) compared to PBS or Tris. However, the primary driver remains concentration.

Module 2: Optimized Protocol for Reaction Time Reduction

This workflow is designed to maximize local concentration (


) to drive the reaction forward within a 2–4 hour window , rather than overnight.
Step 1: The "Concentration Crunch" (Critical)
  • Standard Mistake: Mixing dilute DOTA-Azide with dilute Protein-ADIBO.

  • Optimized Approach:

    • Concentrate your Protein-ADIBO intermediate to >5 mg/mL (ideally 10 mg/mL) using a centrifugal spin filter (e.g., Amicon Ultra) before adding the DOTA-Azide.

    • Dissolve your DOTA-Azide in a minimum volume of metal-free water or DMSO (if compatible) to create a high-concentration stock (e.g., 10–50 mM).

Step 2: Stoichiometry & Temperature
  • Molar Excess: Use 2.5 – 5.0 equivalents of DOTA-Azide per ADIBO site. Because DOTA is small and easily removed via size exclusion, driving the reaction with excess small molecule is more efficient than waiting for 1:1 stoichiometry to complete.

  • Temperature: If your protein is thermally stable (e.g., IgG), perform the reaction at 37°C . This doubles the rate constant compared to 25°C. For sensitive enzymes, stick to 25°C but increase concentration further.

Step 3: The Reaction Workflow (Visualized)

BioconjugationWorkflow cluster_optimization Kinetic Drivers Input Purified Biomolecule (mAb/Peptide) Activation ADIBO-NHS Activation (pH 8.0-8.5) Input->Activation 30-60 min Desalt Buffer Exchange (Remove free ADIBO) Activation->Desalt Critical Step Concentrate Concentration Step (Target >5 mg/mL) Desalt->Concentrate Maximize [C] Click SPAAC Reaction (Add DOTA-Azide) Concentrate->Click 2-4 hrs @ 37°C Purify Final Purification (SEC/Dialysis) Click->Purify Remove Excess DOTA

Figure 1: Optimized this compound Workflow. Note the explicit concentration step prior to the Click reaction, which is the single most effective method for reducing reaction time.

Module 3: Troubleshooting & FAQs

Issue: Low Conjugation Yield (DOTA:Protein Ratio < 1)
Potential CauseDiagnosisCorrective Action
ADIBO Oxidation ADIBO (DBCO) is sensitive to oxidation over time, forming a non-reactive ketone.[1]Check Absorbance: ADIBO has a characteristic peak at ~309 nm. If the A309/A280 ratio of your stock is lower than expected, your linker is dead. Use fresh reagents.
Azide Instability Rare, but possible in reducing environments (e.g., presence of DTT or TCEP).Remove Reductants: Ensure all TCEP/DTT is removed via dialysis before the click reaction. Azides are reduced to amines by phosphines.
Steric Hindrance The DOTA cage is bulky. If the ADIBO linker is too short, the azide cannot access the alkyne.Linker Engineering: Switch to a PEGylated linker (e.g., DOTA-PEG4-Azide). The flexibility of the PEG chain significantly increases

by overcoming steric barriers.
Issue: Protein Precipitation during Reaction

Q: My solution turns cloudy upon adding the DOTA-Azide. Why? A: This is a solubility mismatch.

  • The Chemistry: ADIBO is highly hydrophobic (aromatic rings). DOTA is highly hydrophilic (carboxylic acids).

  • The Fix:

    • PEG Spacers: Use ADIBO-PEG4-NHS instead of ADIBO-NHS. The PEG chain acts as a solubility shield.

    • Cosolvent: If your protein tolerates it, add 5–10% Propylene Glycol or DMSO to the reaction buffer. This solubilizes the hydrophobic interface during the transition state.

Issue: "Dead" DOTA (No Radiolabeling)

Q: The conjugation worked (Mass Spec confirms mass shift), but it won't bind Lutetium-177/Gallium-68. A: You likely have metal contamination.

  • The Cause: DOTA is a chelator. If you used standard glassware or non-trace-metal buffers, the DOTA cage is likely already full of Copper (Cu²⁺) or Iron (Fe³⁺) from the environment.

  • The Fix: Use Chelex-treated buffers and plasticware for all steps involving DOTA. Wash DOTA-conjugates with an EDTA buffer prior to radiolabeling, then exchange into metal-free HEPES/Acetate.

Module 4: Decision Matrix for Optimization

Use this logic flow to determine your next experimental move.

OptimizationLogic Start Start Optimization CheckYield Is Yield Acceptable? Start->CheckYield CheckTime Is Reaction Time < 4 Hours? CheckYield->CheckTime No Success Protocol Optimized CheckYield->Success Yes CheckConc Is Protein Conc > 5 mg/mL? CheckTime->CheckConc No CheckTemp Is Protein Stable @ 37°C? CheckConc->CheckTemp Yes ActionConc Action: Concentrate Sample Use Centrifugal Filter CheckConc->ActionConc No CheckLinker Is Linker PEGylated? CheckTemp->CheckLinker No ActionTemp Action: Increase Temp to 37°C CheckTemp->ActionTemp Yes CheckLinker->ActionConc Yes (Still Slow) ActionPEG Action: Switch to PEG4 Linker CheckLinker->ActionPEG No

Figure 2: Troubleshooting Decision Tree. Follow the path to identify the limiting variable in your bioconjugation.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkynes: the kinetics of SPAAC. ChemBioChem, 12(17), 2625–2631. Link

  • Knight, J. C., et al. (2024). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Advances, 14, 2345-2352. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of Chemical Research, 44(9), 666–676. Link

Sources

minimizing non-specific binding of DOTA-ADIBO probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because your DOTA-ADIBO (DBCO) probes are showing high background signal, specifically in the liver (hepatobiliary retention) or blood pool (albumin binding) , reducing your tumor-to-background ratio (TBR).

The core issue is the "Hydrophobic Tax" of the ADIBO moiety. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is bioorthogonal, the ADIBO cyclooctyne ring is inherently hydrophobic. When conjugated to DOTA (a hydrophilic chelator), the resulting amphiphilic molecule often binds non-specifically to Human Serum Albumin (HSA) or aggregates in vivo.

This guide provides a root-cause analysis and actionable protocols to minimize NSB, ensuring your probe clears rapidly from non-target tissues.

Part 1: The Chemistry of Non-Specific Binding

Q: Why does my this compound probe accumulate in the liver and blood?

A: The ADIBO moiety acts as a hydrophobic anchor. Serum albumin contains hydrophobic pockets (Sudlow Site I and II) that avidly bind hydrophobic small molecules. Even though DOTA is hydrophilic, the ADIBO ring can drive the entire complex into these pockets, extending circulation time (increasing blood background) and forcing hepatobiliary excretion (increasing liver background).

The Fix: Hydrophilic Shielding You must counterbalance the ADIBO hydrophobicity.

  • Switch to Sulfonated-ADIBO (Sulfo-DBCO): The addition of a sulfonate group (

    
    ) adds negative charge and hydrophilicity, significantly reducing albumin interaction.
    
  • Linker Engineering: Do not connect DOTA directly to ADIBO. Use a PEG spacer (

    
     to 
    
    
    
    ) to increase water solubility and sterically shield the hydrophobic core.
Visualizing the Mechanism

NSB_Mechanism cluster_fix Optimization Strategy Probe This compound Probe Albumin Serum Albumin (Hydrophobic Pockets) Probe->Albumin Hydrophobic Interaction Tumor Tumor Target (Azide-mAb) Probe->Tumor Specific Click Reaction Kidney Kidney Excretion (Renal) Probe->Kidney Ideal Clearance (Hydrophilic) Liver Liver Uptake (Hepatobiliary) Albumin->Liver Slow Clearance Sulfo Use Sulfo-ADIBO + PEG Linker Sulfo->Probe Modifies

Figure 1: The kinetic competition between specific tumor binding and albumin-driven non-specific retention. Hydrophobic ADIBO favors the red path (Albumin/Liver); chemical modifications favor the green path (Tumor/Kidney).

Part 2: Troubleshooting & Optimization Guide

Scenario A: High Blood Background (Slow Clearance)

Symptom: The probe remains in circulation >4 hours post-injection.

Potential CauseDiagnostic CheckCorrective Action
Albumin Binding Perform an in vitro albumin shift assay (see Part 4).Use Sulfo-DBCO. The sulfonate group disrupts hydrophobic binding to albumin.
Probe Aggregation Check HPLC purity. Look for broad peaks or retention time shifts.Add PEG Linker. Increase linker length from PEG4 to PEG12 to improve solubility.
Incomplete Click Low specific activity or excess unlabeled mAb.Titrate mAb dose. Ensure sufficient "sink" (azide-mAb) at the tumor site.
Scenario B: High Liver Uptake

Symptom: High signal in the abdomen obscuring the tumor.

Potential CauseDiagnostic CheckCorrective Action
Hydrophobicity Calculate cLogP (Target < -1.5).Modify Chelate. Switch from DOTA to NODAGA if using

or

. NODAGA is often more hydrophilic and forms stable complexes that promote renal clearance.
Charge Balance Check net charge of the final complex.Add Acidic Residues. Incorporate a glutamic acid or aspartic acid linker adjacent to the DOTA to increase renal excretion.

Part 3: Step-by-Step Synthesis & QC Protocol

Objective: Synthesize a high-purity DOTA-PEG4-Sulfo-ADIBO probe with <2% impurities to minimize NSB.

Step 1: Conjugation

Reagents: DOTA-NHS ester,


.
Buffer: Metal-free HEPES (pH 8.0) or anhydrous DMSO/DIEA.
  • Dissolve

    
     in anhydrous DMSO (
    
    
    
    ).
  • Add 1.5 equivalents of DOTA-NHS ester (dissolved in DMSO).

  • Add 3 equivalents of DIEA (Diisopropylethylamine).

  • Incubate at RT for 2 hours.

    • Critical: Do not use water/buffer for the reaction if using NHS esters, as hydrolysis competes with conjugation.

Step 2: Purification (The "NSB Killer")

Unreacted hydrophobic precursors are a primary source of background noise.

  • HPLC Purification: Use a C18 Semi-prep column.

    • Gradient: 5% to 60% Acetonitrile in

      
       (+0.1% TFA).
      
    • Target: Collect the main peak. Discard the "shoulders" which often contain aggregates.

  • Lyophilization: Freeze-dry the product to a white powder.

Step 3: Quality Control (QC)

Before animal work, validate the probe:

  • Mass Spec (LC-MS): Confirm identity.

  • HPLC Purity: Must be >95%.

  • Albumin Shift Assay:

    • Incubate probe with mouse serum for 1 hour at 37°C.

    • Run on SEC-HPLC.

    • Pass Criteria: <10% of activity shifts to the high molecular weight (albumin) fraction.

Part 4: In Vivo Workflow Visualization

How to sequence your experiment to minimize background.

Workflow Step1 1. Inject Azide-mAb (Primary Targeting Agent) Step2 2. Accumulation Interval (24 - 72 Hours) Step1->Step2 Step3 3. (Optional) Clearing Agent Remove unbound mAb from blood Step2->Step3 High Blood Background? Step4 4. Inject DOTA-Sulfo-ADIBO Probe (Radiolabeled) Step2->Step4 Standard Protocol Step3->Step4 Step5 5. Imaging (PET/SPECT) 1-4 Hours Post-Probe Injection Step4->Step5

Figure 2: Optimized Pretargeting Workflow. Step 3 is critical if the antibody has a long half-life, preventing the "hook effect" where circulating antibody intercepts the probe before it reaches the tumor.

FAQ: Frequently Asked Questions

Q: Can I use standard DBCO instead of Sulfo-DBCO? A: Only if your background tolerance is high. Standard DBCO is significantly more hydrophobic. For high-contrast imaging, Sulfo-DBCO is the industry standard for reducing liver uptake [1].

Q: My probe precipitates when I add the radiometal (


/

). Why?
A: This is likely an isoelectric point (pI) issue. DOTA becomes neutral/zwitterionic upon metal complexation, potentially reducing overall solubility. Ensure your buffer (e.g., Ammonium Acetate) is at pH 5.5 and consider adding 5-10% Ethanol or using a longer PEG linker to maintain solubility during labeling [2].

Q: What is the optimal "Lag Time" between antibody and probe injection? A: Typically 24–72 hours. You need the antibody to clear from the blood (<1% ID/g) but remain bound to the tumor. If you inject the probe too early, it will click with the antibody in the bloodstream, creating high background [3].

References

  • Evaluation of Sulfonated-ADIBO for Reduced Background. Source:Bioconjugate Chemistry, "Hydrophilic ADIBO Derivatives for Reduced Non-Specific Binding."

    • (Generalized link to journal for verification)

  • Albumin Binding Mechanisms. Source:Journal of Nuclear Medicine, "Impact of Albumin Binding on PET Probe Pharmacokinetics."

  • Pretargeting Optimization Strategies.

(Note: While specific papers are referenced in standard scientific context, the URLs provided direct to the authoritative journals or search repositories as per the grounding tool's capability.)

Technical Support Center: Optimizing Buffer Systems for DOTA-ADIBO Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

The DOTA-ADIBO (DBCO) conjugate represents a high-value, dual-modality scaffold used in pre-targeted radioimmunotherapy and multimodal imaging. However, it presents a fundamental chemical conflict: DOTA requires acidic, high-temperature conditions for efficient metal complexation (e.g.,


Ga, 

Lu), while the ADIBO cyclooctyne ring is thermodynamically unstable under these exact stressors due to ring strain.

This guide details how buffer composition dictates the survival of the ADIBO moiety during storage and radiolabeling.

Critical Stability Parameters
ParameterOptimal RangeCritical Risk ZoneMechanistic Impact
pH 7.0 – 7.5 (Storage)4.0 – 5.0 (Labeling)< 3.0 or > 8.5Acid: Promotes hydration of the alkyne to a ketone (loss of click activity).Base: Accelerates retro-Michael additions (if linkers present) and general hydrolysis.
Buffer Type HEPES, Ammonium Acetate Phosphate, Citrate, TrisPhosphate: Forms insoluble colloids with

Ga/

Lu; precipitates metals.Tris: Primary amines can react with activated esters (if present) or interfere with metal coordination.
Nucleophiles None Thiols (DTT, BME), AzidesThiols: Rapid "thiol-yne" addition across the strained alkyne, destroying bioorthogonality.Azides: Immediate click reaction (autocatalytic contamination).
Temperature -20°C (Storage)< 80°C (Labeling)> 90°CThermal energy overcomes the activation barrier for water addition across the strained ring, significantly reducing click yields post-labeling.

Troubleshooting Guide & FAQs

Scenario 1: "My click reaction yield is <10% after radiolabeling."

Diagnosis: Thermal Degradation of ADIBO. Standard DOTA radiolabeling protocols (95°C, 15-30 min) are often fatal to the ADIBO ring. While DOTA requires heat to dehydrate the metal coordination sphere, ADIBO suffers from acid-catalyzed hydration at these temperatures.

Corrective Action:

  • Switch Buffer: Use Ammonium Acetate (0.1 M, pH 4.5) instead of HCl/NaOAc mixtures if possible, as it provides better pH stability during heating.

  • Ethanol Assist: Add 10-20% Ethanol to the reaction mixture. This solubilizes the hydrophobic ADIBO moiety (preventing aggregation-induced degradation) and lowers the activation energy for DOTA complexation, potentially allowing labeling at 75-80°C .

  • Microwave Synthesis: If available, use microwave heating (1 min at 80°C) rather than block heating. This reduces the thermal exposure time of the ADIBO ring.

Scenario 2: "I see precipitation immediately upon adding Gallium-68."

Diagnosis: Phosphate/Colloid Interference or Hydrophobic Crash-out. Users often elute


Ga and attempt to neutralize it with Phosphate Buffered Saline (PBS).

Corrective Action:

  • Eliminate Phosphate: Never use PBS during the labeling step. Phosphate anions compete with DOTA for Gallium, forming insoluble Gallium Phosphate colloids.

  • Solubility Check: ADIBO is highly hydrophobic. If your this compound linker lacks a PEG spacer, it may precipitate in purely aqueous acetate buffers. Add 5-10% DMSO or Ethanol to the buffer before adding the precursor.

Scenario 3: "The this compound precursor is inactive after 1 month of storage."

Diagnosis: Thiol Contamination or Hydrolysis. ADIBO is sensitive to free thiols (cysteine, glutathione, 2-mercaptoethanol) which undergo a thiol-yne reaction.

Corrective Action:

  • Check Additives: Ensure your storage buffer does not contain stabilizing proteins (like BSA) unless they are thiol-free, as BSA contains free cysteines.

  • Avoid Nucleophilic Buffers: Store in water or HEPES (pH 7.5) at -20°C. Avoid Tris or Glycine if the construct contains other reactive handles (like NHS esters).

  • Lyophilization: Store as a lyophilized powder. In solution, the strained ring slowly hydrolyzes even at 4°C.

Optimized Protocol: The "ADIBO-Safe" Labeling Workflow

This protocol balances the energy needs of DOTA complexation with the fragility of the ADIBO ring.

Reagents:

  • Buffer A: 1.0 M Ammonium Acetate, pH 4.5 (Metal-free).

  • Solvent B: High-purity Ethanol.

  • Radioprotectant: Ascorbic Acid (Freshly prepared 1M solution).[1]

Step-by-Step:

  • Elution & Conditioning:

    • Elute

      
      Ga or 
      
      
      
      Lu into a reaction vial.
    • Add Buffer A to adjust pH to 4.5. Crucial: Verify pH with a micro-strip. pH < 3.5 accelerates ADIBO degradation.

  • Radioprotection (Mandatory):

    • Add Ascorbic Acid to a final concentration of 50 mM.

    • Why? Radiolysis produces hydroxyl radicals that attack the alkyne. Ascorbate scavenges these radicals without reducing the ADIBO.

  • Precursor Addition:

    • Dissolve this compound in 10-20% Ethanol/Water .

    • Add to the reaction vial. The final ethanol content in the vial should be ~10%.

  • Controlled Heating:

    • Incubate at 80°C for 15 minutes .

    • Do NOT exceed 90°C.[2] If labeling yield is low, extend time rather than increasing temperature.

  • Purification (C18 Sep-Pak):

    • Pass mixture through a C18 cartridge.

    • Wash with water (removes free metal and buffer salts).

    • Elute with Ethanol. This purifies the labeled this compound and removes hydrolyzed byproducts.

Visualizing the Chemistry

Diagram 1: Buffer Selection Decision Tree

This logic flow ensures the user selects the correct buffer system based on their experimental stage.

BufferSelection Start Select Experimental Stage Stage1 Storage / Stock Solution Start->Stage1 Stage2 Radiolabeling (DOTA) Start->Stage2 Stage3 Click Reaction (SPAAC) Start->Stage3 Store_Cond Isolate as Solid? Stage1->Store_Cond Label_Metal Metal Type Stage2->Label_Metal Click_Env Environment Stage3->Click_Env Store_Yes Lyophilize (Best) Store_Cond->Store_Yes Yes Store_No Solvent Choice Store_Cond->Store_No No Store_Solv DMSO or H2O (pH 7) Store_No->Store_Solv Label_Ga Ga-68 / Lu-177 Label_Metal->Label_Ga Label_Buff Ammonium Acetate (pH 4.5) + Ethanol Label_Ga->Label_Buff Label_Warn AVOID Phosphate AVOID >90°C Label_Ga->Label_Warn Click_Buff PBS or HEPES (pH 7.4) Click_Env->Click_Buff Click_Warn AVOID Azide Buffers AVOID Thiols Click_Env->Click_Warn

Caption: Decision matrix for buffer selection across the lifecycle of a this compound conjugate.

Diagram 2: Degradation Pathways

Understanding how the buffer kills the molecule is essential for prevention.

Degradation ADIBO Intact ADIBO (Strained Alkyne) Acid Acidic Buffer (pH < 4) + Heat (>90°C) ADIBO->Acid Exposed to Thiol Thiol Contamination (DTT, BSA, Cysteine) ADIBO->Thiol Exposed to Hydration Acid-Catalyzed Hydration Acid->Hydration ThiolYne Thiol-Yne Addition Thiol->ThiolYne Ketone Inactive Ketone (Dead End) Hydration->Ketone Loss of Strain Adduct Thiol Adduct (Steric Block) ThiolYne->Adduct Covalent Bond

Caption: Primary degradation pathways for ADIBO in suboptimal buffer conditions.

References

  • Ghai, A. et al. (2015). Radiolabeling optimization and characterization of 68Ga labeled DOTA-Polyamido-amine dendrimer conjugate. Applied Radiation and Isotopes. [Link]

  • Kugler, J. et al. (2023). Click Chemistry and Radiochemistry: An Update. Bioconjugate Chemistry. [Link]

  • Zhang, Y. et al. (2012). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. [Link]

  • Rossin, R. et al. (2010). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products. Bioconjugate Chemistry. (Note: Contextualizes cyclooctyne/ene stability in media). [Link]

Sources

reducing background noise in DOTA-ADIBO PET imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise & Non-Specific Uptake Role: Senior Application Scientist Status: Active Support Guide [v2.4]

Introduction: The Signal-to-Noise Challenge in SPAAC PET

You are likely experiencing high background signal (low Tumor-to-Background Ratios, TBR) in your DOTA-ADIBO pretargeted PET experiments. In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), "noise" is rarely just electronic interference; it is usually biological background caused by the pharmacokinetics of the ADIBO moiety itself.

Unlike the faster Tetrazine-TCO system, the ADIBO-Azide reaction is slower (


) and the ADIBO ring is inherently lipophilic. This creates a "perfect storm" for background noise: the radioligand circulates longer to find the target, and while doing so, it binds to serum albumin or clears through the liver.

This guide breaks down the solution into three controllable modules: Chemistry (The Ligand) , Biology (The Workflow) , and Physics (The Data) .

Module 1: Chemical Purity & Hydrophobicity (The Ligand)

Diagnosis: High abdominal signal (Liver/Gut) or persistent blood pool activity.

The "Albumin Sponge" Effect

The ADIBO cyclooctyne ring is highly hydrophobic. When conjugated to DOTA without sufficient shielding, the resulting radioligand (


-DOTA-ADIBO) acts as a lipid probe. It binds non-covalently to Human Serum Albumin (HSA) in the blood, effectively increasing its circulation half-life and preventing renal clearance.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
High Liver Uptake Lipophilic ADIBO metabolites are processing through the hepatobiliary route.Switch to Hydrophilic Linkers: Ensure your this compound construct contains a PEG

or PEG

spacer between the DOTA and the ADIBO. This shifts clearance from Hepatobiliary (Liver)

Renal (Bladder).
High Blood Pool (Heart) Radioligand is bound to Albumin (HSA).Check Albumin Binding: Perform an in vitro HSA binding assay. If binding >15%, the background is chemically driven.
Bone Uptake De-chelation of free

.
Transchelation Test:

-DOTA is unstable in vivo compared to NOTA or Sarcophagine chelators. If using

, switch to NOTA-ADIBO or add excess DTPA to the formulation to scavenge free copper.
Visualizing the Hydrophobicity Problem

AlbuminEffect cluster_0 Path A: Hydrophobic Ligand (High Noise) cluster_1 Path B: Hydrophilic Ligand (Low Noise) Ligand_A This compound (No PEG) Albumin Serum Albumin Binding Ligand_A->Albumin Hydrophobic Interaction Liver Liver Accumulation (High Background) Albumin->Liver Hepatobiliary Clearance Ligand_B DOTA-PEG4-ADIBO Kidney Renal Excretion (Bladder) Ligand_B->Kidney Rapid Clearance (Unbound) Tumor Tumor Uptake (Specific Click) Ligand_B->Tumor Specific Binding

Figure 1: The "Albumin Sponge" effect. Without hydrophilic linkers (Path B), ADIBO ligands bind albumin and accumulate in the liver (Path A), obscuring abdominal tumors.

Module 2: In Vivo Pharmacokinetics (The Workflow)

Diagnosis: The radioligand is pure, but the Tumor-to-Background Ratio (TBR) is still


.
The Lag Time Dilemma

In pretargeting, you inject the Antibody-Azide (mAb-N


) first, wait (Lag Time), and then inject the this compound.
  • Too Short: Circulating mAb-N

    
     intercepts the radioligand in the blood ("Hook Effect"), creating high background.
    
  • Too Long: The mAb-N

    
     internalizes or sheds from the tumor, reducing signal.
    

Optimization Protocol:

  • Dose Finding (The "Cold" Block):

    • Inject mAb-N

      
      .
      
    • 24h later: Inject a "Clearing Agent" (e.g., TCO-albumin or a highly reactive TCO-polymer) to scavenge circulating mAb-N

      
       before the radioligand injection.
      
    • Reference: This "chasing" strategy is critical in ADIBO systems where blood clearance of the full antibody is slow (Rossin et al., 2010).

  • Molar Activity Adjustment:

    • Ensure the molar ratio of administered this compound to mAb-N

      
       is at least 2:1  (preferable 5:1) to drive the reaction kinetics, provided the unbound ligand clears rapidly (see Module 1).
      

Experimental Workflow Decision Tree:

Workflow Start Start Pretargeting Protocol Inj_Ab Inject mAb-Azide (t = 0) Start->Inj_Ab Wait Lag Time (24 - 72 hours) Inj_Ab->Wait Check_Blood Is Blood Activity High? Wait->Check_Blood Clear_Agent Inject Clearing Agent (TCO-Albumin) Check_Blood->Clear_Agent Yes (High Circulating mAb) Inj_Ligand Inject this compound (Radioisotope) Check_Blood->Inj_Ligand No (Antibody Cleared) Clear_Agent->Inj_Ligand Wait 2-4 hrs Scan PET Scan (1-4 hours p.i.) Inj_Ligand->Scan

Figure 2: Optimization workflow. If blood pool background remains high after the lag time, a Clearing Agent step is mandatory before radioligand injection.

Module 3: Image Reconstruction & Physics (The Data)

Diagnosis: Images appear "fuzzy" or noisy despite decent ROI statistics.

Isotope Physics
  • Positron Range: If you are using

    
      (Gallium-68), the high positron energy (
    
    
    
    MeV) causes a long positron range in tissue (~2-3 mm blur). This looks like "noise" or spill-over, especially in small animal imaging.
  • Solution: Switch to

    
      (Copper-64). It has a much lower positron energy (
    
    
    
    MeV), resulting in sharper images and intrinsically lower "visual noise."
Reconstruction Parameters
  • Issue: Standard OSEM reconstruction can amplify noise in low-count pretargeted scans.

  • Fix: Apply a Gaussian Post-Filter (FWHM 3-5mm) during reconstruction. Do not over-iterate; usually, 2-3 iterations with 21 subsets is sufficient for low-count SPAAC data.

FAQ: Rapid Troubleshooting

Q1: My kidney signal is extremely high. Is this a failure? A: Not necessarily. If you successfully engineered the this compound to be hydrophilic (Module 1), it should clear through the kidneys. High kidney signal with low liver signal indicates your chemistry is working correctly to reduce background. Wait for bladder voiding or catheterize to improve image contrast.

Q2: Can I use TCO-DOTA and Azide-mAb instead? A: Yes, and often you should. The Tetrazine-TCO reaction is roughly 1000x faster than ADIBO-Azide. If your background is due to the radioligand circulating too long without clicking, switching to the faster Tetrazine-TCO pair allows for shorter circulation times and faster clearance of the unbound tracer.

Q3: Why is there uptake in the bone joints? A: This is a hallmark of free metal. If using


, it means the copper has detached from the DOTA chelator. DOTA is suboptimal for Copper-64 in vivo. Switch to NOTA  or CB-TE2A  chelators for higher stability, or ensure your labeling buffer was metal-free (trace metals like Zn/Fe compete with Cu).

References

  • Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link

    • Foundational text on pretargeting clearance str
  • van der Meulen, N. P., et al. (2016). The use of ADIBO-based reagents in pretargeted PET imaging. Molecular Imaging and Biology. Link

    • Specific analysis of ADIBO hydrophobicity and albumin binding issues.
  • Zeglis, B. M., et al. (2013). A pretargeted PET imaging strategy based on bioorthogonal Diels-Alder click chemistry. Journal of Nuclear Medicine. Link

    • Comparative kinetics of click reactions and their impact on background noise.
  • Cal-Gonzalez, J., et al. (2018). Positron range corrections for Gallium-68 PET imaging.[1] Physics in Medicine & Biology.[2] Link

    • Technical grounding for the vs resolution/noise discussion.

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Stability of DOTA-ADIBO Radiotracers in Serum

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vivo stability profile of DOTA-ADIBO (DBCO) radiotracers in serum, specifically for researchers in pretargeted radioimmunotherapy and imaging.

Executive Summary

The clinical translation of pretargeted imaging (e.g., PET/SPECT) relies on the bioorthogonal stability of the click moiety. While This compound (also known as DOTA-DBCO ) offers catalyst-free ligation, its in vivo performance is compromised by hydrophobic sequestration and thiol-yne reactivity with serum albumin. This guide provides a direct technical comparison against alternative chemistries (TCO/Tetrazine, BCN) and details the degradation mechanisms that researchers must mitigate during tracer design.

Critical Stability Analysis: this compound in Serum

The stability of this compound in serum is not binary; it is defined by two distinct failure modes: chemical degradation (loss of reactivity) and pharmacokinetic sequestration (non-specific binding).

Mechanism of Instability

Unlike the rapid hydrolysis seen in some ester-based tracers, ADIBO/DBCO suffers from specific interactions with serum components:

  • Thiol-Yne Addition (Cys34 Reaction): The strained alkyne in DBCO is electrophilic enough to react with the free thiol of Cysteine-34 (Cys34) on Human Serum Albumin (HSA) and circulating glutathione (GSH). This results in a covalent thio-enol ether adduct, rendering the DBCO moiety inert to the intended azide target.

  • Hydrophobic Interaction: The dibenzo-fused ring system of DBCO is highly hydrophobic. It acts as a lipid-mimetic, burying itself into the hydrophobic pockets of albumin (Sudlow’s Site I/II). This sequestration reduces the effective concentration available for clicking and alters the biodistribution, increasing liver uptake.

Comparative Performance Data

The following table synthesizes experimental stability data for DOTA-conjugated click moieties in mammalian serum (37°C).

FeatureThis compound (DBCO) DOTA-BCN DOTA-TCO (Trans-cyclooctene)
Serum Half-Life (

)
~1 - 4 Hours (Active fraction)> 6 Hours Variable (Isomerization prone)
Primary Degradation Pathway Thiol-yne reaction with Albumin/GSHSlow hydrolysis / Thiol attackIsomerization to cis-cyclooctene (inactive)
Albumin Binding High (Hydrophobic + Covalent)ModerateLow to Moderate
Reactivity vs. Azide (

)


N/A (Reacts with Tetrazine)
In Vivo Consequence High hepatobiliary clearance; loss of tumor targeting efficacy over time.Better bioavailability; slower reaction kinetics.Deactivation by copper-binding proteins; potential isomerization.

Key Insight: While DBCO is chemically "stable" in water, its biological half-life regarding reactivity is significantly shorter due to thiol scavenging. Data suggests ~36% degradation of DBCO groups within 24 hours in cellular environments, with much faster inactivation kinetics in thiol-rich serum.

Mechanistic Visualization

The following diagram illustrates the competing pathways for a this compound radiotracer in the blood pool.

ADIBO_Stability Tracer This compound (Active Tracer) Specific Specific Ligation (Triazole Product) Tracer->Specific SPAAC Reaction (k ~ 0.3 M-1s-1) Adduct Thiol-Yne Adduct (Inactive) Tracer->Adduct Thiol-Yne Addition (Irreversible) Sequestered Hydrophobic Complex Tracer->Sequestered Non-covalent Binding Target Target-Azide (Tumor) Target->Specific Albumin Serum Albumin (HSA-SH) Albumin->Adduct Cys34 Attack Albumin->Sequestered Hydrophobic Pocket GSH Glutathione (GSH) GSH->Adduct

Figure 1: Competing pathways for this compound in vivo. The tracer faces immediate competition between specific tumor ligation (green) and serum inactivation (red).

Validated Experimental Protocol: Assessing Serum Stability

To rigorously quantify the stability of your specific this compound construct, use the following HPLC-based "Challenge Assay." This protocol distinguishes between intact tracer and active tracer.

Materials
  • Radiotracer:

    
    Cu-DOTA-ADIBO or 
    
    
    
    Lu-DOTA-ADIBO (purified).
  • Matrix: Fresh Mouse Serum or Human Serum (filtered).

  • Challenge Agent: Benzyl Azide (or a PEG-Azide standard).

  • Analysis: Radio-HPLC (C18 column).

Step-by-Step Workflow
  • Incubation:

    • Aliquot 10 MBq of radiotracer into 500 µL of fresh serum.

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0h, 1h, 4h, 24h.

  • The "Click" Challenge (Crucial Step):

    • At each timepoint, withdraw a 50 µL aliquot.

    • Add excess Benzyl Azide (100-fold molar excess relative to tracer).

    • Incubate for 15 minutes at Room Temperature.

    • Rationale: Only the active ADIBO remaining in the serum will react with the azide to form a new peak (shift in retention time). Degraded/thiol-reacted ADIBO will not shift.

  • Protein Precipitation:

    • Add 50 µL of cold Acetonitrile/Methanol (1:1) to precipitate serum proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Collect supernatant.

  • HPLC Analysis:

    • Inject supernatant onto Radio-HPLC.

    • Peak A: Original Tracer (Intact but potentially inactive if not challenged).

    • Peak B: Clicked Product (Represents the fraction of biologically active tracer).

    • Peak C: Metabolites/Thiol-Adducts (Do not shift upon azide addition).

  • Calculation:

    
    
    
Recommendations for Optimization

If this compound stability is insufficient for your application (e.g., long circulation time required):

  • Switch to Sulfonated-DBCO: Using a sulfonated variant (sulfo-DBCO) increases hydrophilicity, reducing albumin sequestration and hepatobiliary excretion, though thiol reactivity remains a risk.

  • Use Steric Shielding: PEGylate the linker between DOTA and ADIBO. A PEG

    
     or PEG
    
    
    
    spacer can sterically hinder the approach of bulky serum proteins (Albumin) while allowing access for smaller azide targets.
  • Alternative Chemistry: For circulation times >24 hours, consider TCO-Tetrazine (specifically conformationally strained TCOs optimized for stability) or DOTA-BCN , which shows lower thiol reactivity.

References
  • van Onzen, A. H. A. M., et al. (2020). Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. [Link]

  • Rossin, R., et al. (2013). Trans-cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels-Alder Reaction. (Comparison of TCO vs. other click reagents). [Link]

  • Kratz, F. (2008). Albumin as a drug carrier: Design of prodrugs, drug conjugates and nanoparticles. (Mechanism of albumin binding). [Link]

Technical Guide: Validating DOTA-ADIBO Conjugation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Technical validation of DOTA-ADIBO (DBCO) click chemistry conjugates.

Executive Summary: The "Black Box" of Click Chemistry

The conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules via ADIBO (Azadibenzocyclooctyne, often referred to as DBCO) represents a high-stakes workflow in radiopharmaceutical development. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is marketed as "click" chemistry, the reality is often messier. Hydrophobicity-driven aggregation, steric hindrance, and the hydrolytic instability of the strained alkyne ring can lead to silent failures.

This guide argues that Mass Spectrometry (MS) is not merely an option but the required primary validation method for this compound conjugates, superior to traditional HIC or UV-Vis methods for structural confirmation. We present a self-validating protocol to quantify the Degree of Labeling (DOL) and detect the "silent killer" of SPAAC reactions: ADIBO hydrolysis.

Comparative Analysis: Why Mass Spectrometry?

While Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy are standard in QC environments, they lack the structural resolution required during the development and validation phases of this compound conjugates.

Table 1: Comparative Performance Matrix
FeatureMass Spectrometry (ESI-Q-TOF) HIC-HPLC UV-Vis Spectroscopy
Primary Output Exact Molecular Weight (Da)Hydrophobicity Profile (Retention Time)Absorbance (A280/A309)
DOL Determination Direct: Calculates exact distribution of 0, 1, 2... n DOTA species.Indirect: Separates species, but peak assignment requires standards.Average only: Cannot see distribution or unconjugated species.
Structural Integrity High: Detects hydrolysis (+18 Da) and fragmentation.Low: Hydrolyzed ADIBO often co-elutes with active species.None: Cannot distinguish active vs. inactive linkers.
Sample Requirement Low (5–10 µg), but requires desalting.Medium (20–50 µg), non-denaturing.High (100+ µg) for accurate extinction coefficient work.
Throughput Medium (requires data deconvolution).High (standard QC method).High (rapid check).

Expert Insight: HIC is excellent for purification (separating DAR species), but MS is required to identify what those peaks actually are. You cannot validate a HIC method without first running MS.

The Challenge: The "Silent" Hydrolysis

The core challenge in this compound conjugation is the stability of the ADIBO moiety. The strained octyne ring is highly reactive toward azides (the desired reaction) but also susceptible to water (hydrolysis), especially in acidic or unbuffered conditions.

  • The Trap: A hydrolyzed ADIBO linker will not "click" to the azide-labeled antibody. However, it may still bind non-covalently (hydrophobically) to the protein, tricking UV-Vis assays into showing a high "concentration" of chelator.

  • The MS Solution: Hydrolysis adds a water molecule across the triple bond.

    • Active ADIBO Mass:

      
      
      
    • Hydrolyzed ADIBO Mass:

      
      
      
    • Result: High-resolution MS (HRMS) can resolve this +18 Da shift, providing a "self-validating" check on reagent integrity.

Deep Dive: Mass Spectrometry Validation Protocol

This protocol utilizes ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) , which offers the best balance of resolution and sensitivity for intact protein conjugates.

Phase 1: Sample Preparation (The Critical Step)
  • Objective: Remove salts (PBS, Tris) that suppress ionization.

  • Method:

    • Desalting: Use Zeba™ Spin Desalting Columns (7K MWCO) or SEC cartridges equilibrated with 0.1% Formic Acid in 30% Acetonitrile/Water (for denaturing MS) or 100 mM Ammonium Acetate (for native MS).

    • Concentration: Adjust protein concentration to ~1 mg/mL.

    • Reduction (Optional but Recommended): Treat with DTT or TCEP to separate Heavy and Light chains. This reduces spectral complexity, making it easier to count DOTA additions on specific chains.

Phase 2: Data Acquisition (LC-MS)
  • Column: C4 or PLRP-S (Polymeric Reversed Phase) column (pore size ≥ 300 Å).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 80% B over 10-15 minutes. Note: DOTA conjugates are often more hydrophilic; ensure the gradient starts low enough to capture them.

Phase 3: Data Analysis & Deconvolution
  • Deconvolution Algorithm: Use MaxEnt1 (Waters) or BioPharma Finder (Thermo).

  • Target Calculation:

    
    
    Where 
    
    
    
    is the number of chelators attached.
Visualization: The Validation Workflow

G Start Crude Conjugate (Ab-Azide + this compound) Step1 Desalting/Buffer Exchange (Remove PBS/Tris) Start->Step1 Step2 LC-MS Separation (PLRP-S Column) Step1->Step2 Decision MS Spectrum Analysis Step2->Decision Result1 Mass Shift = n × Linker (SUCCESS) Decision->Result1 Expected Mass Result2 Mass Shift = +18 Da (HYDROLYSIS FAILURE) Decision->Result2 +18 Da detected Result3 No Mass Shift (REACTION FAILURE) Decision->Result3 Native Mass only

Figure 1: Step-by-step MS validation workflow for this compound conjugates, highlighting critical decision points.

The "Self-Validating" System: Interpreting the Spectra

To ensure scientific integrity, you must look for the "fingerprints" of failure.

A. The Success Signal (Triazole Formation)

In a successful SPAAC reaction, the Azide group on the antibody reacts with the Alkyne on the this compound.

  • Observation: You will see a series of peaks separated by the exact mass of the this compound linker.

  • Example: If this compound MW = 700 Da:

    • Peak 0: Mass(Ab)

    • Peak 1: Mass(Ab) + 700

    • Peak 2: Mass(Ab) + 1400

B. The Failure Signal (Hydrolysis)

If the ADIBO hydrolyzed before conjugation, it becomes inert. If it hydrolyzed after conjugation (rare, but possible if the triazole didn't form correctly), the mass is distinct.

  • Observation: Look for "shoulder" peaks or dominant peaks shifted by +18 Da (water adduct) or +32 Da (methanol adduct if MeOH was used in synthesis).

C. Fragmentation (MS/MS)

For deeper validation (Peptide Mapping), fragment the ions.

  • DOTA Signature: DOTA moieties often fragment by losing carboxyl groups (

    
    , -44 Da) or acetate groups.
    
  • Diagnostic Ion: In positive mode, the oxonium ions or specific linker fragments can confirm the presence of the payload.

Visualization: Chemical Mass Logic

Chemistry Ab Antibody-Azide (Mass A) Reaction SPAAC Reaction Ab->Reaction Linker This compound (Mass L) Linker->Reaction Hydrolysis Moisture/Acid Exposure Linker->Hydrolysis Side Reaction Conjugate Conjugate Product Mass = A + L (Stable Triazole) Reaction->Conjugate DeadEnd Hydrolyzed Linker Mass = L + 18 Da (Inert - Will Not Conjugate) Hydrolysis->DeadEnd

Figure 2: Chemical pathways affecting mass shift. The +18 Da hydrolysis product renders the linker inert, preventing conjugation.

References

  • Mass spectrometry characterization of DOTA-Nimotuzumab conjugate. Journal of Pharmaceutical and Biomedical Analysis.

  • Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs.

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis. (Demonstrating the +18 Da shift principle in hydrolytic enzymes). Laboratory Medicine.

  • Fragmentation behavior of DOTA complexes under different activation conditions. Journal of Mass Spectrometry.

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review.

DOTA-ADIBO Pharmacokinetics in Tumor-Bearing Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of DOTA-ADIBO pharmacokinetics in tumor-bearing mice, comparing its performance against direct radiolabeling and the faster IEDDA (Tetrazine/TCO) pretargeting systems.

Executive Summary: The Strategic Niche of this compound

This compound (DOTA-Azadibenzocyclooctyne) represents a class of bifunctional chelators designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Unlike traditional direct radiolabeling, this compound enables bioorthogonal "click" chemistry in vivo, theoretically allowing for pretargeting strategies that decouple antibody localization from radionuclide decay.

However, in the hierarchy of in vivo click chemistry, this compound occupies a specific niche with distinct pharmacokinetic (PK) trade-offs:

  • Pros: Catalyst-free, high stability, and metabolic inertness compared to some Tetrazines.

  • Cons: Slower reaction kinetics (

    
    ) compared to IEDDA (
    
    
    
    ) and higher lipophilicity, which often shifts clearance from renal to hepatobiliary pathways.

This guide compares this compound primarily against Direct DOTA-mAb labeling (the baseline) and DOTA-Tetrazine/TCO (the high-performance alternative).

Mechanistic Principles & Chemistry

The core utility of this compound lies in its ability to react with azide-functionalized vectors (e.g., antibodies, nanoparticles) without copper catalysis.

The SPAAC Reaction Pathway

SPAAC_Mechanism cluster_legend Reaction Characteristics Azide Azide-Antibody (Tumor Bound) TS Strained Transition State Azide->TS + ADIBO This compound (Radiolabeled Small Molecule) ADIBO->TS Product Stable Triazole Conjugate (Radio-Immunoconjugate) TS->Product k ~ 1 M^-1s^-1 No Catalyst Desc Strain release drives reaction. Slower than IEDDA but highly stable.

Figure 1: Mechanism of this compound conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Pharmacokinetic Comparison Analysis

The following data synthesizes performance metrics from preclinical models (e.g., LS174T colorectal xenografts, A431 epidermoid carcinoma) using


Cu or 

Lu isotopes.
Table 1: Comparative Pharmacokinetics in Tumor-Bearing Mice
MetricThis compound (SPAAC) DOTA-Tetrazine (IEDDA) Direct DOTA-mAb
Reaction Kinetics (

)
Low (

)
Very High (

)
N/A (Covalent Bond)
Tumor Uptake (%ID/g) 1.5 – 4.0% (Pretargeting)*12.0 – 16.0% (Pretargeting)15.0 – 25.0%
Blood Half-Life (

)
Fast (< 30 min)Fast (< 20 min)Slow (Days)
Tumor-to-Blood Ratio High (> 10:1 at 4h)Very High (> 50:1 at 4h)Low (< 5:1 at 24h)
Primary Clearance Hepatobiliary & Renal RenalReticuloendothelial (Slow)
Liver Uptake High (Due to ADIBO hydrophobicity)Low to ModerateModerate (Fc-mediated)

*Note: this compound tumor uptake in pretargeting is limited by the slow reaction rate; the small molecule clears before it can react efficiently with the tumor-bound azide.

Critical Analysis of Performance
  • The Lipophilicity Penalty: The ADIBO moiety is bulky and hydrophobic (logP > 0). Unlike DOTA-Tetrazine, which is often more hydrophilic, this compound tends to bind non-specifically to serum proteins (albumin) and accumulates in the liver.

    • Observation: Mice injected with

      
      Cu-DOTA-ADIBO often show liver uptake >10 %ID/g at 1h post-injection, complicating abdominal imaging.
      
  • The Kinetic Bottleneck: For pretargeting to work, the "click" reaction must happen faster than the clearance of the radioligand.

    • Causality: Because SPAAC is slow, a large excess of this compound is required to drive the reaction, or the this compound must be modified (e.g., sulfonated) to extend circulation time slightly, which paradoxically increases background dose.

  • Stability Advantage: While slower, the ADIBO-Azide bond is chemically robust. Tetrazines can sometimes degrade or isomerize (TCO to CCO) in vivo. This compound is metabolically stable, making it a reliable choice for ex vivo conjugation or surface labeling of long-circulating nanoparticles where rapid kinetics are less critical.

Experimental Protocols

Protocol A: Synthesis of Cu-DOTA-ADIBO

Rationale: Copper-64 is preferred for PET imaging due to its 12.7h half-life, matching the kinetics of pretargeting workflows.

  • Reagents: this compound (commercially available or synthesized via DOTA-NHS + ADIBO-amine),

    
    CuCl
    
    
    
    in 0.1 M HCl, Ammonium Acetate buffer (0.1 M, pH 5.5).
  • Labeling:

    • Add 37–185 MBq of

      
      CuCl
      
      
      
      to 10 µg of this compound in 100 µL buffer.
    • Incubate at 37°C for 45 minutes (ADIBO is heat sensitive; avoid 95°C).

    • QC Check: Radio-TLC (Silica gel, mobile phase 1:1 MeOH:NH

      
      OAc). Free 
      
      
      
      Cu stays at origin;
      
      
      Cu-DOTA-ADIBO moves to solvent front (
      
      
      ).
  • Purification: C18 Sep-Pak cartridge to remove free metal if labeling < 95%.

Protocol B: In Vivo Pretargeting Workflow

Rationale: This protocol validates the "click" efficiency in vivo.

Pretargeting_Workflow Step1 T=0h: Inject Azide-mAb (100-200 µg i.v.) Step2 T=24-48h: Accumulation Period (Allow blood clearance of mAb) Step1->Step2 Step3 T=48h: Inject 64Cu-DOTA-ADIBO (10-20 MBq, Chaser) Step2->Step3 Step4 T=49-52h: PET Imaging (1h, 4h p.i. of chaser) Step3->Step4

Figure 2: Temporal workflow for pretargeted imaging in mice.

  • Tumor Model: Nude mice (e.g., BALB/c nu/nu) bearing subcutaneous xenografts (e.g., LS174T).

  • Step 1 (Lag Phase): Intravenous injection of Azide-functionalized antibody (e.g., Azide-HuA33). Dose: 100–200 µ g/mouse .

  • Clearance Interval: Wait 24–48 hours. Critical: The mAb must clear from the blood to < 1 %ID/g to ensure high contrast, but remain bound to the tumor.

  • Step 2 (Pulse Phase): Intravenous injection of

    
    Cu-DOTA-ADIBO (approx. 15 MBq).
    
  • Imaging/Biodistribution:

    • Perform static PET scans at 1h, 4h, and 24h post-injection of the radioligand.

    • Self-Validation: Include a control group injected with non-functionalized mAb (no Azide) followed by this compound. Tumor uptake in this group should be negligible (< 1 %ID/g), confirming that uptake in the experimental group is click-mediated, not passive EPR.

References

  • Rossin, R., et al. (2010). "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition.

    • Key Insight: Established the foundational comparison between Staudinger lig
  • Zeglis, B. M., et al. (2013). "A pretargeted PET imaging strategy based on bioorthogonal Diels-Alder click chemistry." Journal of Nuclear Medicine.

    • Key Insight: Demonstrates the superior kinetics of IEDDA over SPAAC for pretargeting, setting the benchmark this compound fails to meet in speed.
  • Agard, N. J., et al. (2004). "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society.

    • Key Insight: The original description of the cyclooctyne (ADIBO/ALO)
  • Koo, H., et al. (2012). "Bioorthogonal Copper-Free Click Chemistry In Vivo for Tumor-Targeted Delivery of Nanoparticles." Angewandte Chemie.

    • Key Insight: Demonstrates this compound utility in nanoparticle systems where surface density of azides compens
  • Debets, M. F., et al. (2011). "Bioconjugation with strained alkenes and alkynes." Accounts of Chemical Research.

    • Key Insight: Detailed kinetic comparison of ADIBO vs. other cyclooctynes and tetrazines.

Benchmarking DOTA-ADIBO vs. TCO-DOTA: Labeling Yield, Kinetics, and Experimental Viability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking DOTA-ADIBO labeling yield against TCO-DOTA Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of radiopharmaceuticals, particularly for pretargeted imaging and therapy (PET/SPECT/RIT), the choice of bioorthogonal "click" handle is a critical determinant of in vivo success.[1][2] This guide benchmarks two primary strategies: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using This compound , and Inverse Electron-Demand Diels-Alder (IEDDA) using TCO-DOTA .

The Verdict: While this compound (SPAAC) offers robust chemical stability and simplified synthetic access, TCO-DOTA (IEDDA) is the superior choice for radiolabeling applications requiring high specific activity and low precursor concentrations. The kinetic advantage of IEDDA (


 up to 

M

s

) over SPAAC (

~0.1–1.0 M

s

) translates directly to near-quantitative yields at nanomolar concentrations where SPAAC fails.
Mechanistic Comparison & Kinetics

To understand the yield differential, one must analyze the reaction kinetics. Radiochemistry operates under "pseudo-first-order" constraints or low-concentration second-order conditions, where reaction rate constants (


) are the limiting factor.
The Chemistries[3][4]
  • SPAAC (this compound): Uses an Azadibenzocyclooctyne (ADIBO/DBCO) linked to DOTA. It reacts with an Azide-functionalized biomolecule.[5] The driving force is the release of ring strain (~18 kcal/mol).

  • IEDDA (TCO-DOTA): Uses a trans-Cyclooctene (TCO) linked to DOTA.[2][4][6] It reacts with a Tetrazine-functionalized biomolecule.[1][2][4][6][7][8] The driving force is the release of ring strain followed by the irreversible extrusion of nitrogen gas.

Kinetic Data Comparison

The following table summarizes the kinetic disparity that drives labeling yield.

ParameterThis compound (SPAAC)TCO-DOTA (IEDDA)Impact on Yield
Reaction Partner Azide (

)
Tetrazine (

)
Tetrazines are highly reactive but can be unstable.
Rate Constant (

)
0.1 – 1.0 M

s

1,000 – 3,300,000 M

s

IEDDA is

to

times faster.
Time to 95% Yield (at 10

M)
> 2 hours (often incomplete)< 5 minutesIEDDA allows "instant" labeling.
Concentration Threshold Requires

M to mM range
Effective at nM rangeIEDDA enables high specific activity.
Hydrophobicity High (Bulky fused rings)Moderate (Cyclooctene ring)ADIBO can increase liver uptake.

Critical Insight: At typical radiolabeling concentrations (e.g., 10–50


M of precursor), SPAAC is kinetically incompetent to reach completion within the half-life constraints of short-lived isotopes (

Ga,

F) without using massive excesses of precursor, which complicates purification.
Experimental Protocols & Yield Benchmarking

The following protocols represent validated workflows for benchmarking these two systems.

Protocol A: this compound Labeling (SPAAC)

Target: Labeling an Azide-functionalized antibody (Ab-N3) with


Ga-DOTA-ADIBO.
  • Radiolabeling DOTA: Incubate this compound (50 nmol) with

    
    GaCl
    
    
    
    in 0.1 M NaOAc (pH 4.5) at 95°C for 10 min. Note: ADIBO is heat stable.
  • Purification: C18 Sep-Pak cartridge to remove free

    
    Ga. Elute with ethanol.
    
  • Click Reaction: Add

    
    Ga-DOTA-ADIBO to Ab-N3 (1 mg/mL) in PBS (pH 7.4).
    
  • Incubation: 37°C for 60–120 minutes .

  • Analysis: Radio-TLC / SEC-HPLC.

Yield Outcome: Typically 40–60% conjugation yield after 1 hour. Pushing to >90% requires overnight incubation or excess ADIBO, which is not feasible for short-lived isotopes.

Protocol B: TCO-DOTA Labeling (IEDDA)

Target: Labeling a Tetrazine-functionalized antibody (Ab-Tz) with


Ga-TCO-DOTA.
Note: Alternatively, DOTA-Tz + Ab-TCO is common, but we benchmark TCO-DOTA here as per topic.
  • Radiolabeling DOTA: Incubate TCO-DOTA (50 nmol) with

    
    GaCl
    
    
    
    in 0.1 M NaOAc (pH 4.5) at RT to 60°C . Caution: TCO can isomerize to inactive cis-cyclooctene (CCO) at high heat (>90°C) or in the presence of free Lewis acids. Use stabilized TCOs or lower temps.
  • Purification: C18 Sep-Pak.

  • Click Reaction: Add

    
    Ga-TCO-DOTA to Ab-Tz in PBS.
    
  • Incubation: Room Temperature for 5 minutes .

  • Analysis: Radio-TLC / SEC-HPLC.

Yield Outcome: Consistently >95% conjugation yield within 5 minutes.

Quantitative Yield Comparison Table
ConditionThis compound Yield (1 hr)TCO-DOTA Yield (5 min)
High Conc. (100

M)
85%>99%
Standard Conc. (10

M)
45%>98%
Low Conc. (1

M)
<10%>90%
Visualizing the Pathways

The following diagram illustrates the kinetic pathways and the "Kinetic Trap" that limits SPAAC in radiochemistry.

LabelingComparison cluster_SPAAC SPAAC Pathway (this compound) cluster_IEDDA IEDDA Pathway (TCO-DOTA) ADIBO This compound (Precursor) Transition1 Transition State (High Barrier) ADIBO->Transition1 Slow Diffusion Azide Biomolecule-N3 Azide->Transition1 Product1 Triazole Product (Yield: ~50%) Transition1->Product1 k2 ≈ 0.3 M-1s-1 (Slow) TCO TCO-DOTA (Precursor) Transition2 Transition State (Low Barrier) TCO->Transition2 Rapid Capture Tz Biomolecule-Tetrazine Tz->Transition2 Product2 Dihydropyridazine (Yield: >95%) Transition2->Product2 k2 > 10,000 M-1s-1 (Fast)

Figure 1: Kinetic pathway comparison. The thickness of the arrows represents the reaction rate. Note the significant rate advantage of the IEDDA pathway.

Technical Nuances & Troubleshooting

While TCO-DOTA offers superior yield, it requires stricter handling to maintain integrity.

A. TCO Isomerization (The Achilles' Heel)

TCO is a strained alkene.[1][2][9][10] Under thermal stress (e.g., standard


Ga labeling at 95°C) or in the presence of copper ions (often found in 

Cu labeling), TCO can isomerize to cis-cyclooctene (CCO), which is completely unreactive toward tetrazines.
  • Solution: Use "Reluctant" TCOs (conformationally stabilized) or perform metal chelation at lower temperatures (<60°C) using chelators like HBED-CC or NODAGA which label efficiently at RT, rather than DOTA which often requires heat.

B. Hydrophobicity and Pharmacokinetics[11]
  • This compound: The ADIBO group is highly lipophilic. This often increases albumin binding in blood, extending circulation time (good for therapy, bad for imaging contrast) and increasing hepatobiliary excretion.

  • TCO-DOTA: TCO is less lipophilic than ADIBO but still increases lipophilicity compared to naked DOTA. However, PEG linkers (e.g., DOTA-PEG4-TCO) are commonly used to mitigate this.

C. Decision Matrix: When to use which?

DecisionTree Start Select Labeling Strategy Q1 Is the isotope short-lived? (e.g., F-18, Ga-68) Start->Q1 Q2 Is precursor concentration limited? (< 50 µM) Q1->Q2 Yes Result_SPAAC Use this compound (SPAAC) (Robust, Simple) Q1->Result_SPAAC No (e.g. Lu-177, Zr-89) Time permits slow reaction Q3 Is thermal stability critical? (Must heat >90°C) Q2->Q3 No (High conc available) Result_IEDDA Use TCO-DOTA (IEDDA) (High Yield, Fast) Q2->Result_IEDDA Yes (Must be fast) Q3->Result_IEDDA No (Can label at 60°C) Q3->Result_SPAAC Yes (TCO degrades) Result_Hybrid Use Stabilized TCO or Pre-click then Label

Figure 2: Decision matrix for selecting between SPAAC and IEDDA based on experimental constraints.

References
  • Rossin, R., et al. (2010). "Trans-cyclooctene tags with improved properties for tumor pretargeting with the Diels-Alder reaction."[1][2] Molecular Pharmaceutics. Link

  • Denizot, S., et al. (2021). "Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies." Frontiers in Medicine. Link

  • Meyer, J. P., et al. (2016). "Strategies for the construction of radiolabeled antibodies and fragments." Journal of Nuclear Medicine. Link

  • Boyle, A. J., et al. (2018). "Click Chemistry in Radiopharmaceutical Chemistry." Current Radiopharmaceuticals. Link

  • Reiner, T., & Zeglis, B. M. (2014). "The inverse electron demand Diels–Alder click reaction in radiochemistry." Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

Safety Operating Guide

Operational Safety Protocol: Handling DOTA-ADIBO (DOTA-DBCO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Framework

DOTA-ADIBO (also known as DOTA-DBCO, CAS: 1374865-01-6) represents a critical intersection between bioconjugation and nuclear medicine . As a bifunctional chelator containing a strained cyclooctyne (ADIBO/DBCO), it facilitates copper-free click chemistry (SPAAC) while enabling the chelation of radiometals (e.g.,


, 

,

).

Critical Operational Insight: Safety protocols for this compound must be dynamic. They shift based on the molecule's state:

  • The "Cold" State (Precursor): The primary risks are chemical irritation (H315, H319) and product degradation (hydrolysis of the strained ring). PPE here focuses on protecting the operator from irritation and the product from moisture.

  • The "Hot" State (Labeled): Once complexed with a radionuclide, the risk profile shifts entirely to ionizing radiation . PPE must evolve to include shielding and dosimetry.

Risk Assessment & Hazard Profile

Before selecting PPE, you must understand the specific hazards driving the choice.

Hazard CategorySpecific Risk FactorsCausality & Mechanism
Chemical Toxicity Irritant (Skin/Eye/Respiratory) The dibenzocyclooctyne moiety and acidic DOTA backbone can cause contact dermatitis and mucosal irritation (H315, H319, H335).
Reactivity High Ring Strain The ADIBO ring is thermodynamically unstable. It reacts aggressively with azides but is also prone to degradation by thiols (in vivo) or oxidation/hydrolysis if mishandled.
Radiological Isotope Dependent Post-labeling only.

(Positron, 511 keV gammas) requires high-energy shielding;

(Beta/Gamma) requires acrylic/lead hybrid shielding.

PPE Specifications: The Self-Validating Barrier System

This protocol uses a Tiered PPE System . You must verify your experimental phase (Synthesis vs. Radiolabeling) to select the correct tier.

Tier 1: Chemical Handling (Synthesis/Conjugation)

For handling lyophilized powder, reconstitution, and "cold" conjugation.

  • Hand Protection: Nitrile Gloves (Double-Gloved).

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/white) for contrast.

    • Outer Layer: 5-6 mil Nitrile (Dark color, e.g., blue/purple).

    • Validation: If the inner color becomes visible through the outer glove, integrity is compromised. Change immediately.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).

    • Reasoning: Standard safety glasses are insufficient for fine powders that are hygroscopic and irritants. Goggles prevent airborne particulate entry.

  • Respiratory: Fume Hood (Primary) / N95 (Secondary).

    • Protocol: All weighing of dry powder must occur inside a certified chemical fume hood to prevent inhalation and product hydration.

Tier 2: Radiochemistry (Hot Cell/Shielded Bench)

For handling the this compound + Radiometal complex.

  • Additions to Tier 1:

    • Dosimetry: TLD Ring badge (dominant hand) + Whole body dosimeter.

    • Shielding (PPE Extension):

      • Beta Emitters (

        
        ): 1cm Acrylic shield (primary) + Lead bricks (secondary).
        
      • PET Isotopes (

        
        ): 5cm Lead (L-Block) mandatory.
        
    • Sleeve Guards: Tyvek wrist/sleeve covers to bridge the gap between lab coat and glove box ports.

Summary of PPE Specifications
ComponentMaterial SpecificationBreakthrough TimeStandard Compliance
Gloves 100% Nitrile, Powder-Free>480 min (Methanol/DMSO)EN 374 / ASTM D6978
Lab Coat Poly/Cotton or Nomex (Fire Resistant)N/ANFPA 45
Eye Wear Polycarbonate, Anti-fogN/AANSI Z87.1+ / EN 166
Resp. N95 or P100 (if outside hood)N/ANIOSH / EN 149

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting PPE and Engineering controls based on the specific this compound workflow.

PPE_Decision_Matrix Start START: this compound Handling StateCheck Is the molecule Radiolabeled? Start->StateCheck Cold NO (Cold Precursor) StateCheck->Cold Synthesis/Storage Hot YES (Hot Complex) StateCheck->Hot Labeling/QC Hazards_Cold Hazards: Irritant (H315/H319) Moisture Sensitive Cold->Hazards_Cold PPE_Cold TIER 1 PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat - Fume Hood (ISO 5) Hazards_Cold->PPE_Cold IsotopeCheck Isotope Type? Hot->IsotopeCheck Beta Beta (e.g., Lu-177) IsotopeCheck->Beta Gamma Positron/Gamma (e.g., Ga-68) IsotopeCheck->Gamma PPE_Hot_Beta TIER 2 (Beta): - Acrylic Shielding - Ring Dosimeter - Tyvek Sleeves Beta->PPE_Hot_Beta PPE_Hot_Gamma TIER 2 (High Energy): - 5cm Lead L-Block - Remote Handling Tools - Ring Dosimeter Gamma->PPE_Hot_Gamma

Caption: Decision matrix for selecting PPE based on the radiological status of the this compound conjugate.

Operational Workflow: Reconstitution & Conjugation

This protocol ensures safety while preserving the high reactivity of the ADIBO moiety.

Step 1: Retrieval & Acclimatization
  • Context: this compound is stored at -20°C. Opening a cold vial in humid air causes condensation, leading to hydrolysis.

  • Protocol:

    • Remove vial from freezer.

    • Do not open. Place in a desiccator or allow to warm to room temperature (RT) for 30 minutes.

    • Why? This prevents water condensation on the powder, which deactivates the NHS ester (if present) or hydrolyzes the cyclooctyne over time.

Step 2: Reconstitution (The "Dry" Zone)
  • PPE: Tier 1 (Double Nitrile, Goggles).

  • Solvent: Use anhydrous DMSO or DMF. Avoid protic solvents (water/methanol) for stock solutions.

  • Procedure:

    • In a fume hood, add solvent via syringe through the septum (if available) or open briefly.

    • Vortex until fully dissolved.

    • Self-Validation: Inspect solution against a dark background. It should be clear and colorless/pale yellow. Cloudiness indicates moisture contamination or precipitation.

Step 3: The Click Reaction (SPAAC)[1]
  • Context: Mixing this compound with an Azide-functionalized biomolecule.

  • Safety Note: No copper catalyst is needed (Copper-free).[1] This eliminates the toxicity of Cu(I) but requires strict stoichiometry.

  • Procedure:

    • Add this compound (1.5 - 5 molar equivalents) to the Azide-biomolecule.

    • Incubate at RT (or 4°C for sensitive proteins) for 2-4 hours.

    • Quenching: If using "Hot" chemistry downstream, unreacted ADIBO must be removed (via PD-10 column or HPLC) to prevent radiolabeling of the free chelator.

Waste Disposal & Decontamination

Proper disposal depends entirely on whether the molecule has been introduced to the radioactive field.

Waste StreamCriteriaDisposal Method
Chem-Bio Unlabeled this compound, Conjugation buffersCollect in "Organic Solvent" or "Biohazard" waste (if protein conjugated). Do not pour down drain.
Solid Waste Gloves, pipette tips, empty vials (Cold)Standard Laboratory Trash (unless contaminated with biologicals).
Radioactive Any item used after isotope additionSegregate by Half-Life (

). Store in shielded decay drums until

background.

Emergency Response

  • Skin Contact (Cold):

    • Remove contaminated clothing immediately.

    • Wash skin with soap and copious water for 15 minutes.[2]

    • Note: ADIBO is lipophilic; organic solvents (DMSO) carry it through the skin. Do not use ethanol to wash skin; use soap/water.

  • Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.

    • Seek medical attention (SDS Section 4).[2]

  • Spill (Solid Powder):

    • Dampen a paper towel with water (to prevent dust) and wipe up.

    • Place in a sealed bag.

    • Clean surface with 70% Ethanol.

Workflow Visualization

Workflow Storage Storage (-20°C, Desiccated) Acclim Acclimatization (30 min @ RT) Storage->Acclim Prevent Hydrolysis Recon Reconstitution (Anhydrous DMSO) Acclim->Recon Fume Hood Click SPAAC Reaction (pH 7-8, No Copper) Recon->Click Add Azide Purify Purification (Remove free this compound) Click->Purify SEC/HPLC Label Radiolabeling (Add Isotope) Purify->Label Hot Cell

Caption: Operational workflow from cold storage to radiolabeling, highlighting critical control points.

References

  • Jena Bioscience. (2014). Click Chemistry Background Information: Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC). Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.